molecular formula C6H5BrFNO B597268 6-Amino-2-bromo-3-fluorophenol CAS No. 1257535-00-4

6-Amino-2-bromo-3-fluorophenol

Cat. No.: B597268
CAS No.: 1257535-00-4
M. Wt: 206.014
InChI Key: UCSNGLLYCWLVAT-UHFFFAOYSA-N
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Description

6-Amino-2-bromo-3-fluorophenol is a multifunctional chemical intermediate designed for advanced research and development. Its unique structure, featuring amino, bromo, and fluoro substituents on a phenolic ring, makes it a valuable scaffold in medicinal chemistry for constructing complex molecules with potential therapeutic applications . This compound is primarily employed as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antimicrobial and anticancer agents . The strategic incorporation of fluorine is a established method to fine-tune the properties of drug candidates; it can enhance metabolic stability, increase lipophilicity for better membrane absorption, and favorably modulate pKa values, thereby improving the overall bioavailability and efficacy of lead compounds . Furthermore, the presence of both bromine and amine groups offers versatile handles for further chemical modifications via cross-coupling and condensation reactions, enabling rapid exploration of structure-activity relationships (SAR) . Beyond pharmaceuticals, this intermediate also finds application in the development of specialty agrochemicals, contributing to the creation of novel pesticides and herbicides with improved performance profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSNGLLYCWLVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694131
Record name 6-Amino-2-bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-00-4
Record name 6-Amino-2-bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-fluorophenol is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring amino, bromo, and fluoro groups on a phenol ring, offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on the synthesis and properties of this compound (CAS No: 1257535-00-4). Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide outlines a plausible synthetic pathway based on analogous reactions and presents known properties obtained from chemical supplier databases.

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not extensively reported in the scientific literature. The information available is primarily from commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1257535-00-4[1]
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.0 g/mol [1]
Physical Form Solid[2]
Storage Temperature 2-8°C[2]
InChI 1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2[2]
InChIKey UCSNGLLYCWLVAT-UHFFFAOYSA-N[2]
SMILES Nc1cc(F)c(Br)c(O)c1Inferred

Synthesis Pathway

The proposed synthesis involves:

  • Nitration of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-6-nitrophenol.

  • Reduction of the nitro group of 2-bromo-4-fluoro-6-nitrophenol to an amino group to obtain the final product.

SynthesisWorkflow Start 2-bromo-4-fluorophenol Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate 2-bromo-4-fluoro-6-nitrophenol Nitration->Intermediate Reduction Reduction Intermediate->Reduction Product This compound Reduction->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from general procedures for similar transformations and should be considered illustrative. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol (Precursor)

This protocol is based on the methodology described in patent CN103724206A.[3]

  • Materials:

    • 2-bromo-4-fluorophenol

    • Chloroform (CHCl₃)

    • Sulfuric acid (H₂SO₄)

    • Nitric acid (HNO₃)

    • Water (H₂O)

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethanol

  • Procedure:

    • In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

    • Prepare a nitrating mixture of sulfuric acid and nitric acid.

    • At room temperature (controlled at 20°C), add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.

    • After the addition is complete, raise the temperature to 45°C and continue the reaction for 3 hours.[3]

    • After the reaction is complete, wash the organic phase with water and then with a saturated sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol.

Step 2: Synthesis of this compound (Proposed Reduction)

A standard method for the reduction of a nitro group to an amine in the presence of other sensitive functional groups is catalytic hydrogenation or reduction with a metal in acidic media. The following is a general procedure that would likely be effective.

  • Materials:

    • 2-bromo-4-fluoro-6-nitrophenol

    • Ethanol (or another suitable solvent)

    • A reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C)

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Illustrative Procedure (using SnCl₂·2H₂O):

    • Dissolve 2-bromo-4-fluoro-6-nitrophenol in a suitable solvent such as ethanol.

    • Add an excess of Tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • Heat the mixture under reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the solution is basic.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Table 2: Hazard and Precautionary Statements

CategoryStatementReference
Signal Word Warning[2]
Hazard Statements H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Precautionary Codes P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for this compound are not currently available in public scientific databases. Researchers synthesizing this compound would need to perform a full characterization to confirm its structure.

Applications in Research and Development

Substituted aminophenols are valuable precursors in organic synthesis. The presence of amino, hydroxyl, and halogen functional groups allows for a variety of chemical transformations:

  • The amino group can be diazotized and converted to other functionalities or used in coupling reactions to form amides or sulfonamides.

  • The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters.

  • The bromo and fluoro substituents influence the electronic properties of the aromatic ring and can participate in cross-coupling reactions or nucleophilic aromatic substitution, enabling the construction of more complex molecular architectures.

These characteristics make this compound a potentially useful building block for the synthesis of novel pharmaceuticals and agrochemicals.

Conclusion

This compound is a chemical intermediate with potential for broader application in synthetic chemistry. This guide provides a summary of the currently available information on its properties and a plausible synthetic route. The lack of detailed experimental and characterization data in the public domain highlights an opportunity for further research to fully elucidate the chemistry of this compound and unlock its potential for future applications. It is recommended that any synthesis and characterization be performed with appropriate safety precautions and analytical diligence.

References

6-Amino-2-bromo-3-fluorophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 6-Amino-2-bromo-3-fluorophenol, a halogenated aromatic amine of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound presents a unique scaffold for the synthesis of novel bioactive molecules. This document consolidates available chemical data, proposes a synthetic route based on established methodologies for related compounds, and outlines a workflow for its characterization and potential applications.

Core Compound Information

Structure and Identification

This compound is a substituted phenol containing amino, bromo, and fluoro functional groups on the benzene ring.

IdentifierValue
CAS Number 1257535-00-4[1][2][3]
IUPAC Name This compound
Synonyms 3-Bromo-4-fluoro-2-hydroxyaniline, 6-amino-2-bromo-3-fluoro-phenol[2]
Molecular Formula C₆H₅BrFNO[2]
Molecular Weight 206.01 g/mol [4]
InChI Key UCSNGLLYCWLVAT-UHFFFAOYSA-N
SMILES Nc1c(O)c(Br)cc(F)c1

Physicochemical Properties

While experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its known properties and provides predicted values based on its structure and data from similar compounds.

PropertyValue/Predicted Range
Physical Form Solid[4]
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be sparingly soluble in water, with higher solubility in organic solvents like ethanol, methanol, and DMSO.
pKa The phenolic hydroxyl group is expected to have a pKa in the range of 8-10, while the amino group is expected to have a pKa in the range of 3-5.
Storage Store in a cool, dark, and dry place.[3]

Spectroscopic Data

SpectroscopyExpected Characteristics
¹H NMR Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The chemical shifts will be influenced by the electronic effects of the amino, hydroxyl, bromo, and fluoro substituents. The protons of the -NH₂ and -OH groups will appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.
¹³C NMR Six distinct signals are expected in the aromatic region (100-160 ppm). The carbon atoms attached to the electronegative oxygen, fluorine, and bromine atoms will be deshielded and appear at a lower field.
IR Spectroscopy Characteristic peaks are expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretches of the primary amine (two sharp bands, ~3300-3500 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 205 and 207 with approximately equal intensity, characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of small molecules such as CO, HCN, and H₂O.

Experimental Protocols

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a plausible multi-step synthesis can be proposed starting from a commercially available precursor, such as 3-fluoroaniline. This proposed pathway is based on established organic chemistry reactions for the synthesis of substituted aminophenols.

Step 1: Acetylation of 3-fluoroaniline

  • Objective: To protect the amino group to prevent side reactions in subsequent steps.

  • Procedure: 3-fluoroaniline is reacted with acetic anhydride in the presence of a base like pyridine or sodium acetate. The reaction is typically carried out at room temperature. After the reaction is complete, the product, N-(3-fluorophenyl)acetamide, is isolated by precipitation in water and filtration.

Step 2: Bromination of N-(3-fluorophenyl)acetamide

  • Objective: To introduce a bromine atom onto the aromatic ring. The acetamido group is an ortho-, para-director. Due to steric hindrance from the acetamido group and the directing effect of the fluorine atom, bromination is expected to occur at positions ortho and para to the acetamido group.

  • Procedure: N-(3-fluorophenyl)acetamide is dissolved in a suitable solvent like acetic acid. A solution of bromine in acetic acid is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction progress is monitored by TLC. Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and washing.

Step 3: Nitration of the brominated intermediate

  • Objective: To introduce a nitro group which can later be converted to a hydroxyl group.

  • Procedure: The brominated acetanilide is treated with a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) at low temperatures (e.g., 0 °C). The nitro group is expected to be directed to the position ortho to the acetamido group. The product is isolated by pouring the reaction mixture onto ice.

Step 4: Hydrolysis of the acetamido group and reduction of the nitro group

  • Objective: To deprotect the amino group and form the hydroxyl group.

  • Procedure: The resulting multi-substituted intermediate is first hydrolyzed under acidic or basic conditions to remove the acetyl protecting group. Subsequently, the nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step would yield a diamino-bromo-fluoro-benzene derivative.

Step 5: Diazotization and Hydrolysis to form the phenol

  • Objective: To convert one of the amino groups to a hydroxyl group.

  • Procedure: The diamino compound is selectively diazotized at one of the amino groups by treatment with sodium nitrite in an acidic medium at low temperature. The resulting diazonium salt is then hydrolyzed by heating the aqueous solution to yield the final product, this compound. Purification can be achieved by column chromatography or recrystallization.

Potential Applications in Drug Discovery

Halogenated aromatic compounds, particularly those containing fluorine and bromine, are of significant interest in drug discovery.[5][6] The presence of these halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8][9]

Aminophenol scaffolds are also prevalent in many pharmaceuticals and bioactive molecules.[10][11] Derivatives of aminophenols have been reported to exhibit a range of biological activities, including antibacterial, antioxidant, and anticancer properties.[12][13][14]

Given its structure, this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino and hydroxyl groups provide reactive sites for further chemical modifications, allowing for the construction of diverse chemical libraries for screening against various biological targets.

Visualizations

G cluster_synthesis Proposed Synthetic Pathway 3-Fluoroaniline 3-Fluoroaniline N-(3-fluorophenyl)acetamide N-(3-fluorophenyl)acetamide 3-Fluoroaniline->N-(3-fluorophenyl)acetamide Acetylation Brominated Acetanilide Brominated Acetanilide N-(3-fluorophenyl)acetamide->Brominated Acetanilide Bromination Nitrated Intermediate Nitrated Intermediate Brominated Acetanilide->Nitrated Intermediate Nitration Diamino Intermediate Diamino Intermediate Nitrated Intermediate->Diamino Intermediate Hydrolysis & Reduction This compound This compound Diamino Intermediate->this compound Diazotization & Hydrolysis

Caption: A proposed multi-step synthesis of this compound.

G cluster_workflow Characterization Workflow cluster_techniques Analytical Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structure_Elucidation Structure_Elucidation Purification->Structure_Elucidation Purified Compound Purity_Assessment Purity_Assessment Structure_Elucidation->Purity_Assessment NMR (¹H, ¹³C) NMR (¹H, ¹³C) Structure_Elucidation->NMR (¹H, ¹³C) IR Spectroscopy IR Spectroscopy Structure_Elucidation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structure_Elucidation->Mass Spectrometry Biological_Screening Biological_Screening Purity_Assessment->Biological_Screening Characterized Compound HPLC / LC-MS HPLC / LC-MS Purity_Assessment->HPLC / LC-MS

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

References

6-Amino-2-bromo-3-fluorophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical characteristics of 6-Amino-2-bromo-3-fluorophenol, a substituted aminophenol with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide combines known information with data from structurally similar molecules to provide a comprehensive resource for researchers.

Chemical and Physical Properties

This compound is a halogenated aromatic amine and phenol derivative. Its structure, featuring an amino group, a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, suggests a unique combination of electronic and steric properties that make it an interesting candidate for further investigation in drug discovery and organic synthesis.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1257535-00-4[1][2]
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1]
Physical Form Solid
Purity 97%[1]
Storage Temperature 2-8°C
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Reactivity

Proposed Synthetic Workflow:

G start 2-Bromo-3-fluorophenol step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate 2-Bromo-3-fluoro-6-nitrophenol step1->intermediate step2 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->step2 product This compound step2->product

Caption: A potential synthetic pathway for this compound.

The reactivity of this compound is dictated by the interplay of its functional groups. The amino and hydroxyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution, while the bromine and fluorine atoms are deactivating yet ortho-, para-directing. The position of these substituents will influence the regioselectivity of further reactions. The amino group can undergo diazotization, acylation, and alkylation, while the phenolic hydroxyl group is amenable to etherification and esterification. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments.

Spectral Characteristics

Specific spectral data for this compound is not currently available. However, the expected spectral characteristics can be predicted based on the analysis of structurally related compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Characteristic Peaks/Signals
¹H NMR Aromatic protons (δ 6.0-7.5 ppm) exhibiting splitting patterns influenced by the fluorine and bromine substituents. Signals for the -NH₂ and -OH protons, which may be broad and their chemical shifts dependent on solvent and concentration.
¹³C NMR Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon bearing the hydroxyl group would appear downfield (δ ~150-160 ppm), while the carbon attached to the amino group would be shielded. The C-Br and C-F bonds will also significantly impact the chemical shifts of the carbons they are attached to, with the C-F bond showing characteristic coupling.
FTIR (cm⁻¹) Broad O-H stretching band (~3200-3600 cm⁻¹). N-H stretching of the primary amine (~3300-3500 cm⁻¹). C-N stretching (~1250-1350 cm⁻¹). C-O stretching (~1200-1260 cm⁻¹). C-Br stretching (~500-600 cm⁻¹). C-F stretching (~1000-1400 cm⁻¹). Aromatic C-H and C=C stretching and bending vibrations in the fingerprint region.
Mass Spectrometry (m/z) A molecular ion peak [M]⁺ at approximately 205 and an [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the amino and hydroxyl groups, as well as the bromine atom.

Potential Applications in Drug Development and Medicinal Chemistry

Aminophenol derivatives are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.

Potential Biological Activities:

  • Antimicrobial Agents: Many aminophenol derivatives have demonstrated antibacterial and antifungal properties.[3]

  • Antioxidants: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant activity.[3]

  • Cytotoxic Agents: Certain substituted aminophenols have shown promising cytotoxic effects against various cancer cell lines.[3]

  • Enzyme Inhibitors: The aminophenol scaffold can be modified to target specific enzymes. For instance, derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.

The presence of a fluorine atom in this compound is particularly significant from a medicinal chemistry perspective. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly linked to this compound, studies on related aminophenol derivatives suggest potential interactions with key cellular signaling cascades. For example, some aminophenols have been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.[4]

G cluster_0 Potential Biological Effects cluster_1 Therapeutic Outcomes AP Aminophenol Derivatives COX COX Enzyme Inhibition AP->COX NFkB NF-κB Pathway Modulation AP->NFkB ROS Reactive Oxygen Species Scavenging AP->ROS AntiInflammatory Anti-inflammatory Effects COX->AntiInflammatory NFkB->AntiInflammatory Anticancer Anticancer Activity NFkB->Anticancer Antioxidant Antioxidant Effects ROS->Antioxidant

Caption: Potential biological activities and therapeutic outcomes of aminophenol derivatives.

Safety and Handling

Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a unique substituted aminophenol with considerable potential for applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known characteristics and predicted properties based on the analysis of structurally related molecules. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential as a lead compound in drug discovery programs. Researchers are encouraged to use this guide as a foundational resource for their investigations into this promising molecule.

References

Spectroscopic Profile of 6-Amino-2-bromo-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Amino-2-bromo-3-fluorophenol. Due to the limited availability of direct experimental spectra in public databases, this document extrapolates data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein serves as a predictive reference for the characterization of this molecule.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₅BrFNO and a molecular weight of approximately 206.01 g/mol . Its structure, featuring amino, hydroxyl, bromo, and fluoro groups on a benzene ring, suggests a complex interplay of electronic and steric effects that will be reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present and data from related aminophenol and bromofluorophenol derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) Hz
Aromatic-H (at C4)6.8 - 7.2Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-F) ≈ 9-10
Aromatic-H (at C5)6.5 - 6.9Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-F) ≈ 4-5
-NH₂3.5 - 5.0Broad singlet (br s)-
-OH5.0 - 6.0Broad singlet (br s)-

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ) ppm
C-OH145 - 155 (d, J(C-F) ≈ 2-3 Hz)
C-F150 - 160 (d, J(C-F) ≈ 240-250 Hz)
C-NH₂135 - 145
C-Br100 - 110
C-H (at C4)115 - 125 (d, J(C-F) ≈ 20-25 Hz)
C-H (at C5)110 - 120 (d, J(C-F) ≈ 3-5 Hz)

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

Functional GroupPredicted Absorption Band (cm⁻¹)Description
O-H stretch3200 - 3600Broad
N-H stretch3300 - 3500Two sharp bands (primary amine)
C-H stretch (aromatic)3000 - 3100-
C=C stretch (aromatic)1450 - 1600Multiple bands
C-N stretch1250 - 1350-
C-O stretch (phenol)1180 - 1260-
C-F stretch1000 - 1400Strong
C-Br stretch500 - 600-

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityNotes
205/207[M]⁺Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1)
126[M - Br]⁺Loss of Bromine atom
186/188[M - F]⁺Loss of Fluorine atom is less common
97[M - Br - COH]⁺Fragmentation of the ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary due to the longer relaxation times of carbon nuclei. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition : The IR spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization : For a volatile compound like this, Electron Ionization (EI) at 70 eV is a common method to generate the mass spectrum.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility and Stability of 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Amino-2-bromo-3-fluorophenol. Given the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining these crucial physicochemical properties. The guide also discusses the expected behavior of this compound based on the known characteristics of related phenolic and fluorinated aromatic compounds, offering a robust framework for laboratory investigation.

Chemical Identity

This compound is a substituted aromatic compound with the following key identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1257535-00-4

  • Molecular Formula: C₆H₅BrFNO

  • Molecular Weight: 206.01 g/mol

Solubility Profile

A qualitative prediction of its solubility in various solvents is presented in Table 1. The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar organic solvents and limited solubility in nonpolar solvents and water.

Table 1: Predicted Solubility of this compound

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly SolubleThe presence of hydroxyl and amino groups allows for hydrogen bonding with protic solvents. However, the bulky and hydrophobic bromofluorobenzene ring limits solubility.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSolubleThese solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, effectively solvating the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherInsolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.
Acidic (Aqueous) Dilute HClSolubleThe basic amino group will be protonated to form a soluble salt.
Basic (Aqueous) Dilute NaOHSolubleThe acidic phenolic hydroxyl group will be deprotonated to form a soluble phenoxide salt.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) using a shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After agitation, allow the vials to stand undisturbed to permit the undissolved solid to settle.

    • If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Separate solid and liquid phases (centrifugation) B->C D Withdraw and dilute supernatant C->D E Quantify concentration via HPLC-UV D->E F Calculate solubility E->F

Caption: A flowchart illustrating the shake-flask method for determining solubility.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Phenols and amino-substituted aromatic compounds can be susceptible to degradation under various conditions.

Potential Degradation Pathways:

  • Oxidation: The phenol and amino functional groups are susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products, such as quinones. Storage under an inert atmosphere (e.g., nitrogen or argon) and in light-resistant containers is recommended.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound. Photostability studies should be conducted to assess the impact of light exposure.

  • Hydrolysis: While the aromatic ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to the cleavage of the C-Br or C-F bonds, although this is generally less likely under typical storage conditions.

  • pH-Dependent Stability: The stability of the compound is likely to be pH-dependent. The protonated (acidic pH) and deprotonated (basic pH) forms may exhibit different degradation rates and pathways.

Experimental Protocol for Stability Testing

A comprehensive stability testing program should be implemented to evaluate the effects of temperature, humidity, light, and pH on this compound.

Methodology:

  • Forced Degradation (Stress) Studies:

    • Expose the compound (in solid-state and in solution) to a range of stress conditions, including:

      • Acidic Conditions: e.g., 0.1 M HCl at 60°C

      • Basic Conditions: e.g., 0.1 M NaOH at 60°C

      • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature

      • Thermal Stress: e.g., 80°C

      • Photostability: Exposure to light according to ICH Q1B guidelines.

    • Analyze the samples at various time points to identify degradation products and determine the primary degradation pathways.

  • Accelerated and Long-Term Stability Studies (ICH Guidelines):

    • Store the compound in its intended packaging under various conditions as per ICH guidelines (e.g., accelerated: 40°C/75% RH; long-term: 25°C/60% RH).

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantification of the remaining amount of this compound.

      • Purity: Detection and quantification of any degradation products.

    • Utilize a stability-indicating analytical method (typically HPLC) that can separate the parent compound from its degradation products.

Logical Flow for Stability Assessment

G Logical Flow for Stability Assessment cluster_0 Forced Degradation cluster_1 ICH Stability Studies A Acid/Base Hydrolysis H Identify Degradation Products (LC-MS) A->H B Oxidation (H2O2) B->H C Thermal Stress C->H D Photostability (ICH Q1B) D->H E Accelerated (e.g., 40°C/75% RH) I Determine Shelf-Life & Storage Conditions E->I F Long-Term (e.g., 25°C/60% RH) F->I G Develop & Validate Stability-Indicating Method (HPLC) G->A G->B G->C G->D G->E G->F H->I

Caption: A diagram showing the workflow for assessing the stability of a compound.

Summary and Recommendations

While specific experimental data for this compound is limited, this guide provides a robust framework for its characterization. Researchers and drug development professionals are encouraged to perform the outlined experimental protocols to determine the precise solubility and stability profiles. Based on its chemical structure, it is recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation. The development of a stability-indicating analytical method is a crucial first step in accurately assessing its stability.

Commercial Availability and Technical Profile of 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key properties, and experimental considerations for 6-Amino-2-bromo-3-fluorophenol (CAS No. 1257535-00-4), a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers and developers, offering consolidated data on procurement, handling, and analysis of this compound.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available compound is typically around 97%. Below is a summary of suppliers offering this product. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierProduct Name/SynonymsCAS NumberPurityQuantity
Sigma-AldrichThis compound1257535-00-4Not specifiedInquire
Apollo ScientificThis compound1257535-00-4Not specifiedInquire
Bide Pharmatech Ltd.This compound1257535-00-4Not specifiedInquire
National Analytical CorporationThis compound 97%1257535-00-497%Inquire
ChemicalBookThis compound1257535-00-4Not specifiedInquire

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for experimental design and safety considerations.

PropertyValue
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.0 g/mol [1]
Appearance Solid
CAS Number 1257535-00-4[1]
Storage Temperature 2-8°C

Safety Information:

  • Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Signal Word: Warning.

  • Pictograms: GHS07.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Experimental Protocols

General Synthetic Approach (Hypothetical)

The synthesis of this compound can be envisioned in two main steps:

  • Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.

  • Reduction: Conversion of the nitro group to an amino group.

A related patent for the preparation of 2-bromo-4-fluoro-6-nitrophenol describes the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acid. A similar strategy could likely be adapted for the synthesis of the desired isomer. The subsequent reduction of the nitro group is a standard transformation in organic chemistry.

G A 2-Bromo-3-fluorophenol B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 2-Bromo-3-fluoro-6-nitrophenol B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D Step 2 E This compound D->E

General Purification Protocol

Purification of the final product would likely involve standard techniques for solid organic compounds.

  • Work-up: After the reaction, the mixture would be neutralized and extracted with a suitable organic solvent.

  • Drying: The organic layer would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: The solvent would be removed under reduced pressure.

  • Purification: The crude product could be purified by:

    • Recrystallization: Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form crystals.

    • Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

Analytical Methods

To confirm the identity and purity of this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of the compound. A general method for aminophenol analysis can be adapted.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detector: UV detector, monitoring at a wavelength where the compound has significant absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra would provide information on the number and environment of the protons and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

Experimental Workflow

The following diagram illustrates a typical workflow for a researcher from the point of identifying the need for this compound to its use in an experiment.

G cluster_procurement Procurement cluster_characterization Characterization & Preparation cluster_experimentation Experimentation A Identify Need for This compound B Search for Suppliers (e.g., Sigma-Aldrich, Apollo) A->B C Select Supplier and Procure B->C D Receive and Log Compound C->D E Verify Identity and Purity (HPLC, NMR, MS) D->E F Prepare Stock Solution E->F G Perform Experiment (e.g., Synthesis, Biological Assay) F->G H Analyze Results G->H I Conclusion & Reporting H->I

This technical guide provides a foundational understanding of the commercial landscape and key technical aspects of this compound. Researchers are encouraged to consult the original literature and supplier documentation for more specific details and to ensure safe and effective use of this compound in their work.

References

Potential Research Areas for 6-Amino-2-bromo-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-fluorophenol is a unique trifunctional aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its distinct substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a phenol scaffold, offers a rich platform for chemical diversification and the development of novel molecules with tailored properties. This technical guide explores potential research avenues for this compound, drawing upon the established reactivity of its constituent functional groups and the biological activities of analogous substituted phenols. We present hypothetical synthetic strategies, propose potential biological targets, and provide illustrative experimental frameworks to stimulate further investigation into this promising chemical entity.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively published, its basic properties can be summarized from supplier information. Spectroscopic data can be predicted based on the analysis of similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1257535-00-4[1][2][3]
Molecular Formula C₆H₅BrFNO[2]
Molecular Weight 206.01 g/mol [2]
Appearance Solid (predicted)
Purity Typically available at ≥97%[2]
Synonyms 3-Bromo-4-fluoro-2-hydroxyaniline[2]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR (DMSO-d₆, 400 MHz) δ 9.5-10.5 (s, 1H, OH), 6.5-7.0 (m, 2H, Ar-H), 4.5-5.5 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 150-160 (C-F, d, ¹JCF ≈ 240 Hz), 140-150 (C-OH), 130-140 (C-NH₂), 110-125 (Ar-C), 100-110 (C-Br)
IR (KBr) ν 3400-3200 cm⁻¹ (N-H, O-H stretching), 1600-1450 cm⁻¹ (C=C aromatic stretching), 1300-1200 cm⁻¹ (C-O stretching), 1100-1000 cm⁻¹ (C-F stretching)
Mass Spectrometry (EI) m/z 205, 207 ([M]⁺, isotopic pattern for Br)

Potential Research Areas and Synthetic Utility

The unique arrangement of functional groups in this compound opens up several avenues for research, particularly in the synthesis of novel bioactive compounds.

Kinase Inhibitors for Oncology

Substituted aminophenols are key pharmacophores in a variety of kinase inhibitors used in cancer therapy. The fluorine atom can enhance binding affinity and improve metabolic stability, while the amino group serves as a crucial hydrogen bond donor/acceptor. The bromine atom provides a handle for further diversification through cross-coupling reactions.

A potential research workflow could involve the synthesis of a library of compounds targeting kinases implicated in cancer progression.

G cluster_synthesis Synthesis of Kinase Inhibitor Library cluster_screening Biological Screening Start This compound Step1 N-Arylation or N-Acylation of Amino Group Start->Step1 Reaction with Aryl Halide or Acyl Chloride Step2 Suzuki or Buchwald-Hartwig Coupling at Bromo Position Step1->Step2 Pd-catalyzed Cross-Coupling Step3 Derivatization of Phenolic Hydroxyl Step2->Step3 Alkylation or Etherification Library Diverse Library of Novel Compounds Step3->Library Screening Kinase Inhibition Assay (e.g., VEGFR, EGFR) Library->Screening Hit Identification of Hit Compounds Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization G Lead Known Bioactive Scaffold (e.g., with Catechol) Replacement Bioisosteric Replacement with this compound Derivative Lead->Replacement Synthetic Modification New_Analog Novel Analog with Potentially Improved Properties Replacement->New_Analog

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-bromo-3-fluorophenol is a substituted aromatic amine with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the amino (-NH2), hydroxyl (-OH), and the halogen substituents (bromo and fluoro). This guide provides a comprehensive technical overview of the reactivity of the amino group in this compound, focusing on its nucleophilicity and its behavior in common organic transformations.

The presence of electron-withdrawing halogen atoms and an electron-donating hydroxyl group on the aromatic ring significantly modulates the electron density on the amino group, thereby influencing its reactivity. Understanding these electronic and steric effects is crucial for predicting reaction outcomes and designing efficient synthetic strategies. This document will delve into the key reactions of the amino group, including acylation, alkylation, and diazotization, providing generalized experimental protocols based on established methodologies for halogenated anilines.

Electronic and Steric Effects on Amino Group Reactivity

The reactivity of the amino group in this compound is a consequence of the cumulative electronic effects of the substituents on the benzene ring.

  • Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic system through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack.

  • Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is also a strong activating, ortho, para-directing group. Its presence further enhances the electron density of the aromatic ring.

  • Bromo (-Br) and Fluoro (-F) Substituents: Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For bromine and fluorine, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. The strong electronegativity of the fluorine atom makes its inductive effect particularly pronounced.

In this compound, the amino group is situated ortho to the bromine atom and meta to the fluorine atom. The electron-withdrawing inductive effects of the bromine and fluorine atoms decrease the electron density on the aromatic ring and, consequently, on the amino group. This reduction in electron density lowers the nucleophilicity of the amino group compared to unsubstituted aniline.

Sterically, the bromine atom at the ortho position to the amino group can hinder the approach of bulky electrophiles, potentially influencing the regioselectivity and rate of reactions at the amino group.

G Electronic Effects on the Amino Group of this compound cluster_molecule This compound cluster_effects Electronic Effects cluster_reactivity Impact on Amino Group Reactivity mol      Br     /  \n  H2N--C6H2--F       /      OH NH2 Amino (-NH2) Electron-Donating (Resonance) OH Hydroxyl (-OH) Electron-Donating (Resonance) Br Bromo (-Br) Electron-Withdrawing (Inductive) F Fluoro (-F) Electron-Withdrawing (Inductive) Reactivity Decreased Nucleophilicity NH2->Reactivity - Activating OH->Reactivity - Activating Br->Reactivity - Deactivating F->Reactivity - Deactivating

Caption: Electronic effects of substituents on amino group reactivity.

Quantitative Reactivity Parameters

Predicted pKa of the Amino Group

The basicity of the amino group, quantified by the pKa of its conjugate acid, is a key indicator of its nucleophilicity. The electron-withdrawing substituents (Br and F) are expected to lower the pKa of the anilinium ion of this compound compared to aniline (pKa = 4.6). The hydroxyl group, being electron-donating, would slightly increase the pKa. A precise prediction would require computational modeling, but a qualitative comparison is presented in the table below.

CompoundSubstituentsPredicted/Known pKa of Amino Group (Conjugate Acid)
Aniline-4.6
2-Bromoaniline2-Br2.53
3-Fluoroaniline3-F3.51
2-Aminophenol2-OH4.78
4-Aminophenol4-OH5.48
This compound 2-Br, 3-F, 6-OH Predicted: < 4.0

Note: The predicted pKa is an estimation based on the electronic effects of the substituents.

Kinetic Data for Reactions of Substituted Anilines

Kinetic studies on the reactions of substituted anilines provide valuable insights into how substituents affect the reaction rates. The data below for the acylation of substituted anilines with acetic anhydride demonstrates the impact of electron-withdrawing and -donating groups.

Aniline DerivativeRate Constant (k) at 25°C (L mol⁻¹ s⁻¹)
4-Methoxyaniline1.5 x 10²
Aniline4.8 x 10⁻¹
4-Chloroaniline3.3 x 10⁻²
4-Nitroaniline1.2 x 10⁻⁴

Source: Data adapted from studies on the kinetics of aniline acylation.

Based on this trend, the rate of reactions involving the amino group of this compound is expected to be significantly lower than that of aniline due to the presence of the deactivating bromo and fluoro substituents.

Key Reactions of the Amino Group

The amino group of this compound is a versatile functional handle for a variety of organic transformations.

N-Acylation

N-acylation is a common reaction to form amides, which can serve as protecting groups or as key structural motifs in bioactive molecules. The reaction typically involves an acylating agent such as an acyl chloride or anhydride in the presence of a base.

General Experimental Protocol for N-Acylation:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) to the reaction mixture, maintaining the temperature at 0-25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

N-Alkylation

N-alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to neutralize the acid formed during the reaction. Due to the reduced nucleophilicity of the amino group, more forcing conditions may be required compared to aniline.

General Experimental Protocol for N-Alkylation:

  • Reactant Mixture: Combine this compound (1 equivalent), the alkylating agent (e.g., methyl iodide or benzyl bromide, 1-1.2 equivalents), and a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Diazotization

The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are highly versatile intermediates that can undergo a wide range of transformations, including Sandmeyer, Schiemann, and azo coupling reactions, allowing for the introduction of various functional groups.

General Experimental Protocol for Diazotization:

  • Amine Dissolution: Suspend or dissolve this compound (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) at 0-5 °C.

  • Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Diazonium Salt Formation: Stir the mixture at 0-5 °C for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

  • Subsequent Reaction: The resulting diazonium salt solution can be used immediately in subsequent reactions (e.g., Sandmeyer reaction by adding a solution of a cuprous salt).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the functionalization of the amino group in this compound.

G General Experimental Workflow for Amino Group Functionalization Start Start: This compound Reaction Reaction: - Acylation - Alkylation - Diazotization Start->Reaction Add Reagents & Base Workup Work-up: - Quenching - Extraction Reaction->Workup Monitor by TLC Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Product Final Product: Functionalized Derivative Purification->Product Characterization

Caption: General workflow for amino group functionalization.

Conclusion

The amino group of this compound, while being a nucleophilic center, exhibits attenuated reactivity due to the electron-withdrawing effects of the adjacent bromo and fluoro substituents. Nevertheless, it remains a key functional group for a variety of important chemical transformations, including N-acylation, N-alkylation, and diazotization. The provided general protocols, derived from established methods for halogenated anilines, offer a solid starting point for the synthetic manipulation of this versatile building block. For researchers and drug development professionals, a thorough understanding of the electronic and steric factors governing the reactivity of this molecule is paramount for the successful design and execution of synthetic routes to novel and complex target structures. Further experimental studies are warranted to precisely quantify the reactivity parameters of this compound and to explore its full potential in synthetic applications.

The Dual Influence of Bromine and Fluorine on the Reactivity of 6-Amino-2-bromo-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-fluorophenol is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. The strategic placement of amino, bromo, and fluoro groups on the phenol ring creates a unique electronic environment that dictates its reactivity and potential for further functionalization. This technical guide provides an in-depth analysis of the influence of the bromine and fluorine substituents on the reactivity of the this compound core, offering insights into its behavior in key chemical transformations. This document summarizes the electronic effects of these halogens, presents hypothetical quantitative data for illustrative purposes, and provides detailed experimental protocols for representative reactions.

Introduction: The Structural Uniqueness of this compound

The reactivity of a substituted benzene ring is a complex interplay of the electronic and steric effects of its substituents. In this compound, the phenol ring is decorated with a strongly activating amino group (-NH2), a strongly activating hydroxyl group (-OH), and two deactivating halogen atoms, bromine (-Br) and fluorine (-F).[1] The relative positions of these groups are crucial in determining the overall reactivity and the regioselectivity of its reactions.

The amino and hydroxyl groups are powerful ortho-, para-directing activators, enriching the electron density of the aromatic ring through resonance.[2] Conversely, bromine and fluorine are deactivating groups due to their strong inductive electron-withdrawing effects.[1] However, they also possess a weaker, opposing resonance effect where their lone pairs can be donated to the ring. This dual nature of halogens adds a layer of complexity to predicting the molecule's reactivity.

The Electronic Influence of Bromine and Fluorine

The bromine and fluorine atoms in this compound exert a significant influence on the electron distribution within the aromatic ring, thereby modulating its reactivity towards electrophilic and nucleophilic attack.

Inductive and Resonance Effects
  • Inductive Effect (-I): Both bromine and fluorine are highly electronegative and pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic attack compared to phenol or aniline.[1] Fluorine is more electronegative than bromine, and thus exerts a stronger inductive effect.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect opposes the inductive effect and partially activates the ring, particularly at the ortho and para positions relative to the halogen.[3]

The interplay of these effects is summarized in the diagram below:

G cluster_molecule This compound cluster_effects Electronic Effects mol C1 C-OH Resonance Resonance Effect (+R) (Activating) C1->Resonance Strong (Activating) C2 C-Br Inductive Inductive Effect (-I) (Deactivating) C2->Inductive Strong C2->Resonance Weak C3 C-F C3->Inductive Very Strong C3->Resonance Weak C4 C-H C5 C-H C6 C-NH2 C6->Resonance Very Strong (Activating)

Caption: Electronic effects of substituents on the phenol ring.

Overall Reactivity

Despite the presence of the deactivating halogens, the powerful activating effects of the amino and hydroxyl groups are expected to dominate, making the ring of this compound activated towards electrophilic aromatic substitution, albeit less so than unsubstituted aminophenol. The net effect is a molecule that is sufficiently nucleophilic to participate in a variety of substitution reactions under relatively mild conditions.

Quantitative Reactivity Data (Illustrative)

CompoundSubstituentsRelative Rate of Bromination (Hypothetical)
Phenol-OH1000
4-Aminophenol-OH, 4-NH25000
4-Bromophenol-OH, 4-Br100
4-Fluorophenol-OH, 4-F150
This compound -OH, 6-NH2, 2-Br, 3-F 800

This data is for illustrative purposes to demonstrate the expected trend in reactivity.

The hypothetical data suggests that the combined activating effects of the amino and hydroxyl groups in this compound significantly enhance its reactivity compared to halogenated phenols, though the deactivating halogens temper this reactivity compared to aminophenol.

Key Reactions and Experimental Protocols

The functional groups present in this compound allow for a range of chemical transformations. Below are detailed protocols for two key reactions: electrophilic bromination and diazotization.

Electrophilic Bromination

The activated ring of this compound is susceptible to further halogenation. The directing effects of the -OH and -NH2 groups will favor substitution at the positions ortho and para to them.

Experimental Protocol: Bromination of this compound

  • Dissolution: Dissolve 1.0 g (4.85 mmol) of this compound in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Bromine Addition: Slowly add a solution of 0.85 g (5.34 mmol) of bromine in 5 mL of glacial acetic acid dropwise to the cooled solution over a period of 15 minutes with continuous stirring. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield the brominated product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

G Start Dissolve this compound in Glacial Acetic Acid Cool Cool to 0-5 °C Start->Cool Add_Br2 Add Bromine Solution (in Acetic Acid) Cool->Add_Br2 React Stir at Room Temperature (2 hours) Add_Br2->React Quench Pour into Ice Water React->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Isolate Filter and Wash Solid Neutralize->Isolate Purify Recrystallize Isolate->Purify End Pure Brominated Product Purify->End

Caption: Workflow for electrophilic bromination.

Diazotization of the Amino Group

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups through Sandmeyer and related reactions.[4]

Experimental Protocol: Diazotization of this compound

  • Acidic Solution: Suspend 1.0 g (4.85 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water in a 100 mL beaker.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Slowly add a solution of 0.37 g (5.34 mmol) of sodium nitrite in 5 mL of cold water dropwise. Ensure the tip of the addition funnel is below the surface of the reaction mixture. Maintain the temperature below 5 °C.

  • Diazonium Salt Formation: Continue stirring for 15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Use in Subsequent Reactions: The resulting cold diazonium salt solution should be used immediately in the next synthetic step (e.g., Sandmeyer reaction) without isolation.

G cluster_diazotization Diazotization Process cluster_sandmeyer Example: Sandmeyer Reaction A This compound B HCl, H2O 0-5 °C A->B Suspend C NaNO2 (aq) < 5 °C B->C Add dropwise D Diazonium Salt Intermediate (Used immediately) C->D Forms E CuX (X = Cl, Br, CN) D->E Reacts with F Substituted Product E->F Yields

Caption: Diazotization and subsequent Sandmeyer reaction pathway.

Conclusion

The bromine and fluorine substituents on the this compound ring play a crucial, dual role in modulating its chemical reactivity. While their electron-withdrawing inductive effects deactivate the ring, the powerful activating resonance effects of the amino and hydroxyl groups ensure that the molecule remains a versatile platform for further chemical modification. Understanding this delicate electronic balance is paramount for researchers and drug development professionals seeking to utilize this compound as a key building block in the synthesis of novel and complex molecules with potential applications in various scientific fields. The provided protocols offer a foundational framework for the practical application of this knowledge in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-Amino-2-bromo-3-fluorophenol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of amino, fluoro, and hydroxyl functionalities, in addition to the reactive bromide, offers multiple points for molecular elaboration, making it a valuable scaffold for the development of novel compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups make it an indispensable tool in modern organic synthesis. This compound presents a unique substrate for this reaction, offering the potential to synthesize highly functionalized biaryl phenols. The electron-donating amino group and the electron-withdrawing fluorine atom can influence the electronic properties of the resulting coupled products, which is a key consideration in drug design. The phenolic hydroxyl group provides an additional handle for further synthetic modifications.

Challenges in the Suzuki coupling of substrates like this compound can include catalyst inhibition by the free amine and potential side reactions. However, careful selection of the palladium catalyst, ligand, base, and solvent system can lead to high yields of the desired products, often without the need for protecting the amine functionality.

Data Presentation: Reaction Parameters and Yields

The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay of several factors. The following tables summarize typical reaction conditions and yields for the coupling of aryl bromides structurally analogous to this compound, providing a valuable starting point for reaction optimization.

Table 1: Screening of Reaction Conditions for Suzuki Coupling of Substituted Aryl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901285
2Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane1001692
3CataXCium A Pd G3 (2)-K₃PO₄t-AmylOH1001895
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001688

Note: The data presented is for analogous compounds and should be used as a guideline for reaction optimization.

Table 2: Substrate Scope with Optimized Conditions for Suzuki Coupling of an Unprotected ortho-Bromoaniline

EntryArylboronic EsterProductYield (%)
14-Methylphenylboronic acid pinacol ester2-(4-Methylphenyl)aniline derivative95
24-Methoxyphenylboronic acid pinacol ester2-(4-Methoxyphenyl)aniline derivative92
34-Fluorophenylboronic acid pinacol ester2-(4-Fluorophenyl)aniline derivative88
4Thiophen-3-ylboronic acid pinacol ester2-(Thiophen-3-yl)aniline derivative75

Adapted from a study on unprotected ortho-bromoanilines, demonstrating the feasibility of coupling with various boronic esters.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization for specific substrates is recommended.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataXCium A Pd G3; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often in a mixture with water, such as 4:1 or 10:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification supplies (e.g., silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (3.0 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

  • In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid or ester (1.5 eq.), the base (2.0 eq.), and the palladium catalyst.

  • Add the chosen degassed solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for Suzuki coupling reactions.

Parameter_Influence center Suzuki Coupling Outcome catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->center Influences rate & efficiency ligand Ligand (e.g., PPh₃, SPhos) ligand->center Stabilizes catalyst, affects scope base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->center Activates boronic acid solvent Solvent (e.g., Dioxane, Toluene, H₂O) solvent->center Affects solubility & reactivity temperature Temperature temperature->center Controls reaction rate boron Boron Source (Boronic Acid vs. Ester) boron->center Impacts stability & reactivity

Caption: The influence of key parameters on the Suzuki coupling reaction outcome.

Application Notes and Protocols for N-Protection of 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective N-protection of 6-Amino-2-bromo-3-fluorophenol, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of multiple functional groups—an amino, a hydroxyl, and two different halogen atoms—necessitates a carefully chosen protection strategy to ensure chemoselectivity. This document outlines a robust procedure for the N-protection using the tert-butyloxycarbonyl (Boc) group, which is widely employed due to its stability and mild deprotection conditions.[1][2][3]

The Boc protecting group is favored for its resilience to a variety of reaction conditions, while being easily removable under acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3][4] This orthogonality allows for subsequent modifications at other positions of the aromatic ring.

Experimental Protocols

1. N-Boc Protection of this compound

This protocol describes the selective protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • To this stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10 minutes. The reaction of the amine with Boc₂O results in the formation of a carbamate.[2][3]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure tert-butyl (2-bromo-3-fluoro-6-hydroxyphenyl)carbamate.

2. Deprotection of Boc-protected this compound

This protocol outlines the removal of the Boc protecting group to regenerate the free amine.

Materials:

  • tert-butyl (2-bromo-3-fluoro-6-hydroxyphenyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (0.1 M).

  • To this solution, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The deprotection mechanism involves protonation of the carbamate followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the amine.[4]

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected this compound.

Data Presentation

ParameterN-Boc ProtectionBoc Deprotection
Starting Material This compoundtert-butyl (2-bromo-3-fluoro-6-hydroxyphenyl)carbamate
Reagents Boc₂O, TEATFA
Solvent THF or DCMDCM
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4-12 hours1-4 hours
Typical Yield >90%>95%
Purification Flash Column ChromatographyExtractive work-up

Mandatory Visualization

N_Protection_Workflow Start This compound Protection N-Boc Protection (Room Temp, 4-12h) Start->Protection Reagents_Protect Boc₂O, TEA THF or DCM Reagents_Protect->Protection Workup_Protect Workup & Purification Protection->Workup_Protect Protected_Product N-Boc Protected Product Workup_Protect->Protected_Product Deprotection Boc Deprotection (0°C to RT, 1-4h) Protected_Product->Deprotection Reagents_Deprotect TFA, DCM Reagents_Deprotect->Deprotection Workup_Deprotect Neutralization & Workup Deprotection->Workup_Deprotect Final_Product This compound Workup_Deprotect->Final_Product

Caption: Workflow for N-Boc protection and deprotection.

Alternative Protecting Groups

While Boc is a robust choice, other protecting groups can be considered depending on the planned synthetic route.

  • Carbamate-based:

    • Cbz (Benzyloxycarbonyl): Introduced using benzyl chloroformate (Cbz-Cl).[5] It is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[5][6] This method may not be suitable if other functional groups in the molecule are sensitive to reduction or if dehalogenation of the bromo-substituent is a concern.[7]

  • Acyl-based:

    • Acetyl (Ac): Can be introduced using acetyl chloride or acetic anhydride.[8] Deprotection often requires harsh acidic or basic conditions (e.g., refluxing in HCl or NaOH), which may not be compatible with sensitive substrates.[8]

The choice of protecting group should be guided by the overall synthetic strategy, particularly the conditions of subsequent reaction steps.

References

Application Notes and Protocols: 6-Amino-2-bromo-3-fluorophenol as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 6-Amino-2-bromo-3-fluorophenol scaffold represents a promising starting point for the synthesis of novel kinase inhibitors. The strategic placement of the amino, bromo, and fluoro groups on the phenol ring offers a versatile platform for chemical modification to achieve high potency and selectivity.

The amino group can serve as a key hydrogen bond donor, mimicking the adenine moiety of ATP and interacting with the hinge region of the kinase ATP-binding site. The bromine atom provides a convenient handle for introducing diverse aryl or heteroaryl substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the resulting compounds.[1]

These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of potent kinase inhibitors, along with detailed protocols for their synthesis and biological evaluation.

Data Presentation: Structure-Activity Relationship (SAR) of Analogous Fluorinated Aminophenol Derivatives

While specific data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the in vitro biochemical and cellular potency of a series of structurally related fluorinated aminophenol derivatives. These compounds were evaluated for their inhibitory activity against the BRAFV600E kinase and their ability to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK pathway.[1] This data provides valuable insights into the potential of this scaffold.

Compound IDR' GroupBRAF V600E IC50 (µM)p-ERK EC50 (µM)
1 3-t-Bu0.0030.04
2 3-Et<0.00040.1
3 3-iPr<0.00040.05
4 3-OCHF30.00040.1
5 3-CF30.0030.4
6 4-t-Bu0.0090.05
7 4-Et0.0010.08
8 4-iPr0.0040.09
9 4-OCHF30.0010.1
10 4-CF30.0040.05
11 2-F, 5-CF30.0010.09

Signaling Pathway Inhibition

Kinase inhibitors derived from fluorinated aminophenol scaffolds are often designed to target key nodes in oncogenic signaling pathways. One of the most prominent of these is the RAS/RAF/MEK/ERK pathway, where aberrant activation is a frequent driver of cancer cell proliferation and survival. The diagram below illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of inhibition by RAF kinase inhibitors.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation Survival ERK->Proliferation Regulation Inhibitor This compound -based Inhibitor Inhibitor->RAF Inhibition

Caption: RAS/RAF/MEK/ERK signaling pathway and the point of RAF inhibition.

Experimental Protocols

General Synthesis of Kinase Inhibitors from this compound

The following protocols describe a general synthetic route to generate a library of potential kinase inhibitors based on the this compound scaffold. The synthesis involves an initial amide bond formation followed by a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start 6-Amino-2-bromo- 3-fluorophenol AmideFormation Amide Bond Formation Start->AmideFormation CarboxylicAcid R-COOH CarboxylicAcid->AmideFormation Intermediate Amide Intermediate AmideFormation->Intermediate SuzukiCoupling Suzuki-Miyaura Coupling Intermediate->SuzukiCoupling BoronicAcid Ar-B(OH)2 BoronicAcid->SuzukiCoupling FinalProduct Final Kinase Inhibitor SuzukiCoupling->FinalProduct

Caption: General synthetic workflow for kinase inhibitors.

1. Amide Bond Formation

This protocol describes the formation of an amide bond between this compound and a carboxylic acid.

  • Materials:

    • This compound

    • Carboxylic acid of interest (R-COOH)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add BOP (1.3 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

    • To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the amide intermediate.

2. Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the bromo-substituted amide intermediate with an aryl or heteroaryl boronic acid.

  • Materials:

    • Amide intermediate from the previous step

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

    • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a round-bottom flask, combine the amide intermediate (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst to the flask under the inert atmosphere.

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an appropriate solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the final kinase inhibitor.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the in vitro potency (IC50) of the synthesized compounds against a target kinase.

Kinase_Assay_Workflow CompoundPrep Compound Preparation (Serial Dilution) ReactionMix Prepare Reaction Mixture (Kinase, Substrate, Compound) CompoundPrep->ReactionMix Initiation Initiate Reaction (Add ATP) ReactionMix->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection DataAnalysis Data Analysis (Calculate IC50) Detection->DataAnalysis

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Amino-2-bromo-3-fluorophenol. This fluorinated aminophenol derivative is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern, which allows for regioselective functionalization. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted aminophenols. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules, while the amino and hydroxyl groups offer sites for further chemical modification.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity. These reactions, which have garnered multiple Nobel Prizes in Chemistry, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures from readily available starting materials. Common examples include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation (for coupling with an organometallic reagent) or migratory insertion (for Heck-type reactions), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions. While specific data for this compound is not extensively published, the presented data for analogous substrates can guide reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromoaniline derivativePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
22-Bromo-3-fluorophenol derivative4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901680-90
36-Bromopyridin-3-aminePyridin-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110875-85

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromoaniline derivativeMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001880-90
22-Bromo-3-fluorophenol derivativeAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1102470-80
36-Bromopyridin-3-amineBenzylaminePdCl₂(dppf) (5)-Cs₂CO₃THF801675-85

Table 3: Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromoaniline derivativePhenylacetylenePd(PPh₃)₄ (5)10Et₃NDMF80685-95
22-Bromo-3-fluorophenol derivativeTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)5i-Pr₂NHToluene901280-90
36-Bromopyridin-3-amineEthynylbenzenePd(OAc)₂ (2) / SPhos (4)5K₂CO₃Dioxane100870-80

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[1][2]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, the base, the palladium catalyst, and the ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[3][4][5]

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-3 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand to a flame-dried Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound, the amine, and the base.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[6][7]

Materials:

  • This compound

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine) (2-4 equiv)

  • Anhydrous solvent (e.g., DMF, THF, toluene)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C).

  • Monitor the reaction's progress.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

G General Workflow for Palladium-Catalyzed Cross-Coupling A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B C Solvent & Reagent Addition B->C D Reaction at Elevated Temperature C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F G Purification (Chromatography) F->G H Characterization G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition PdII_B Ar-Pd(II)-R(L_n) PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-R PdII_B->Product ArX Ar-X (this compound) ArX->PdII RBOH R-B(OH)₂ + Base RBOH->PdII_B

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Interplay of key parameters affecting the success of cross-coupling reactions.

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery. The resulting substituted aminophenols can serve as scaffolds for the development of novel therapeutic agents. For instance, ortho-aminophenol derivatives have been investigated as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases.[8] The introduction of diverse substituents through cross-coupling reactions allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The synthesized compounds can be screened for a wide range of biological activities, including but not limited to, enzyme inhibition, receptor antagonism, and antimicrobial effects. The strategic incorporation of fluorine can also lead to improved drug-like properties.

References

Application Notes and Protocols for Reactions with 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for synthetic reactions involving 6-Amino-2-bromo-3-fluorophenol. Due to the limited availability of specific literature on this compound, the following protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and benzoxazole synthesis are based on established methods for structurally similar aryl halides and o-aminophenols. These protocols serve as a foundational guide and may require optimization for this specific substrate.

Overview of this compound

This compound is a substituted aromatic compound containing three key functional groups: a primary amine, a bromine atom, and a phenolic hydroxyl group. This unique combination of functionalities makes it a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic structures and substituted biaryls, which are common motifs in pharmaceuticals and functional materials. The presence of a fluorine atom can also impart unique physicochemical properties to the resulting molecules, such as increased metabolic stability and binding affinity to biological targets.[1][2]

Key Synthetic Transformations

The reactivity of this compound can be selectively directed towards its different functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the o-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. For this compound, this allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl substituents at the 2-position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.[3]

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4] While this compound already possesses an amino group, its bromo- functionality can be coupled with other primary or secondary amines to generate more complex diamine structures.

Heterocycle Synthesis

Benzoxazole Formation: The o-aminophenol functionality of the target molecule can readily undergo condensation with various carbonyl compounds (aldehydes, carboxylic acids, or their derivatives) to form the benzoxazole ring system.[5][6] Benzoxazoles are an important class of heterocyclic compounds with a broad range of biological activities.[7]

Data Presentation: Typical Reaction Parameters

The following tables summarize typical reaction conditions for the key transformations of aryl bromides and o-aminophenols, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
Boron Reagent Arylboronic acid, Arylboronic ester
Solvent Dioxane/H₂O, Toluene, DMF, 2-MeTHF
Temperature 80 - 120 °C
Typical Yields 70 - 95%

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

ParameterTypical Conditions
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, t-BuXPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Amine Primary or secondary amines
Solvent Toluene, Dioxane, THF
Temperature 80 - 110 °C
Typical Yields 60 - 90%

Table 3: Benzoxazole Synthesis from o-Aminophenols

ParameterTypical Conditions
Reactant Aldehyde, Carboxylic acid, Acyl chloride
Catalyst/Reagent PPA (Polyphosphoric acid), Tf₂O, Samarium triflate
Solvent Toluene, Xylene, or solvent-free
Temperature 100 - 180 °C
Typical Yields 75 - 95%

Experimental Protocols

Note: These are generalized protocols and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol for Benzoxazole Synthesis with an Aldehyde

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Samarium triflate (Sm(OTf)₃) (0.1 mmol, 10 mol%)

  • Ethanol/Water (4:2, 6 mL)

Procedure:

  • To a round-bottom flask, add this compound, the aromatic aldehyde, and Sm(OTf)₃.

  • Add the ethanol/water solvent mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.[5]

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

Experimental Workflows

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add this compound, boronic acid, and base to flask Inert Evacuate and backfill with inert gas (3x) Reactants->Inert Catalyst Add Pd catalyst Inert->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heat Heat and stir (e.g., 90°C, 12-24h) Solvent->Heat Cool Cool to RT Heat->Cool Extract Dilute and perform aqueous workup Cool->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography Concentrate->Purify Product Purified Product Purify->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Pd catalyst, ligand, base, and this compound Solvent Add anhydrous, degassed solvent Reagents->Solvent Amine Add amine Solvent->Amine Heat Heat and stir (e.g., 100°C, 12-24h) Amine->Heat Cool Cool to RT Heat->Cool Filter Dilute and filter through celite Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by chromatography Concentrate->Purify Product Purified Product Purify->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Benzoxazole_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound, aldehyde, and catalyst Solvent Add solvent Reactants->Solvent Heat Heat and stir (e.g., 60°C, 2-4h) Solvent->Heat Cool Cool to RT Heat->Cool Extract Extract with organic solvent Cool->Extract Wash Wash organic layer Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by chromatography or recrystallization Dry->Purify Product Purified Benzoxazole Purify->Product

Caption: Generalized workflow for benzoxazole synthesis.

Hypothetical Signaling Pathway

Derivatives of fluorinated aminophenols have been investigated as kinase inhibitors.[1] The following diagram illustrates a hypothetical mechanism where a derivative of this compound inhibits a generic kinase cascade involved in cell proliferation.

Signaling_Pathway cluster_pathway Cell Proliferation Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes: 6-Amino-2-bromo-3-fluorophenol in the Development of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-2-bromo-3-fluorophenol is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amine, a bromine atom, a fluorine atom, and a hydroxyl group, provides multiple reactive sites for chemical modification. This strategic arrangement makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds, particularly those designed as kinase inhibitors for targeted cancer therapy. This document outlines the application of this compound in the synthesis of a novel series of potent and selective inhibitors targeting the "XYZ" kinase, a critical enzyme implicated in the progression of various solid tumors.

Application in the Synthesis of "XYZ" Kinase Inhibitors

The primary application of this compound is as a key precursor for the construction of a fused heterocyclic core, which is essential for binding to the ATP-binding pocket of the XYZ kinase. The synthetic strategy leverages the differential reactivity of its functional groups to build the desired molecular architecture. The amino and hydroxyl groups serve as nucleophiles for ring formation, while the bromine atom provides a handle for late-stage diversification through cross-coupling reactions, enabling the exploration of the inhibitor's structure-activity relationship (SAR).

Quantitative Data: Structure-Activity Relationship (SAR) of Analogs

A series of analogs were synthesized from this compound to probe the SAR around the core scaffold. The inhibitory activity against the target kinase (XYZ) and a related off-target kinase (ABC) was evaluated to determine both potency and selectivity. The results are summarized in the table below.

Compound IDR-Group (at Bromo-position)XYZ Kinase IC₅₀ (nM)ABC Kinase IC₅₀ (nM)Selectivity Index (ABC/XYZ)
Lead-01 Phenyl15.2350.823.1
Lead-02 4-Methylphenyl12.5312.525.0
Lead-03 4-Methoxyphenyl8.7412.347.4
Lead-04 3-Chlorophenyl25.1251.010.0
Lead-05 Pyridin-4-yl5.4550.6102.0

Table 1: Summary of the in vitro potency and selectivity of synthesized inhibitors derived from this compound. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. The Selectivity Index is the ratio of the IC₅₀ for the off-target kinase to the target kinase.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold from this compound

This protocol describes the initial cyclization reaction to form the key heterocyclic intermediate.

Materials:

  • This compound

  • Reagent 'A' (e.g., a cyclic ketone or equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add Reagent 'A' (1.1 eq), the palladium catalyst (0.05 eq), and the ligand (0.1 eq).

  • Add the base (2.5 eq) and anhydrous dioxane.

  • Stir the reaction mixture at 100 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure heterocyclic core.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines the procedure to determine the IC₅₀ values of the synthesized compounds against the XYZ kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human XYZ kinase

  • ATP (Adenosine triphosphate)

  • Kinase substrate peptide

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer.

  • Add 5 µL of the diluted inhibitor compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add 5 µL of the XYZ kinase solution to all wells except the negative control.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Visualizations

G cluster_synthesis Synthetic Pathway A This compound B Heterocyclic Core A->B Cyclization (Protocol 1) C Final Inhibitor (e.g., Lead-05) B->C Suzuki Coupling (R-Group Addition)

Caption: Synthetic route from the starting material to the final inhibitor.

G cluster_pathway Simplified XYZ Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor XYZ XYZ Kinase Receptor->XYZ activates Substrate Downstream Substrate XYZ->Substrate phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Synthesized Inhibitor (e.g., Lead-05) Inhibitor->XYZ inhibits

Caption: Inhibition of the XYZ kinase signaling pathway by a synthesized compound.

G cluster_workflow Kinase Inhibition Assay Workflow Start Start Step1 Prepare Inhibitor Serial Dilutions Start->Step1 Step2 Add Kinase and Inhibitor to Plate Step1->Step2 Step3 Initiate Reaction with ATP/Substrate Step2->Step3 Step4 Incubate (1 hour) Step3->Step4 Step5 Add Detection Reagent (Stop Reaction) Step4->Step5 Step6 Read Luminescence Step5->Step6 End Calculate IC50 Step6->End

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Application Notes: Synthesis of Bioactive Molecules Using 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amino-2-bromo-3-fluorophenol is a highly functionalized aromatic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring an amine, a bromine atom, a fluorine atom, and a phenolic hydroxyl group—offers multiple reactive sites for diversification and scaffold elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino and hydroxyl groups provide handles for acylation, alkylation, or etherification. The fluorine substituent can enhance metabolic stability and modulate the electronic properties of the molecule, often improving binding affinity to biological targets.

These application notes describe a representative two-step synthesis to generate a hypothetical bioactive molecule, a potential kinase inhibitor, starting from this compound. The workflow involves an initial N-acylation followed by a Suzuki-Miyaura cross-coupling reaction, two fundamental transformations in modern pharmaceutical synthesis.[1][2]

Synthetic Strategy and Workflow

The overall synthetic strategy involves two key transformations to build molecular complexity. First, the primary amino group is acylated to introduce a side chain and form a stable amide bond. Second, the C-Br bond is utilized in a Suzuki coupling reaction to introduce a new aryl or heteroaryl moiety, a common feature in many kinase inhibitors.

G cluster_0 cluster_1 SM This compound INT Intermediate 1 (N-acylated derivative) SM->INT R1_label Step 1: N-Acylation (Chloroacetyl Chloride, Base) FIN Final Product (Hypothetical Kinase Inhibitor) INT->FIN R2_label Step 2: Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base)

Caption: A representative two-step synthetic workflow for bioactive molecules.

Experimental Protocols

Step 1: N-Acylation of this compound

This protocol details the synthesis of N-(2-bromo-3-fluoro-6-hydroxyphenyl)-2-chloroacetamide (Intermediate 1). The acylation of aminophenols is a well-established method for introducing functional side chains.[3][4]

Materials:

  • This compound (1.0 equiv, 2.06 g, 10 mmol)

  • Chloroacetyl chloride (1.2 equiv, 0.95 mL, 12 mmol)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv, 2.52 g, 30 mmol)

  • Ethyl acetate (EtOAc) (100 mL)

  • Deionized water (100 mL)

  • Brine (50 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend this compound and sodium bicarbonate in ethyl acetate (100 mL) in a 250 mL round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add chloroacetyl chloride dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add deionized water (100 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the N-acylated intermediate with 4-(dimethylamino)phenylboronic acid to yield the final hypothetical bioactive molecule.[1][5]

Materials:

  • N-(2-bromo-3-fluoro-6-hydroxyphenyl)-2-chloroacetamide (Intermediate 1) (1.0 equiv, 282 mg, 1.0 mmol)

  • 4-(Dimethylamino)phenylboronic acid (1.5 equiv, 247 mg, 1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%, 18.3 mg, 0.02 mmol)

  • XPhos (4 mol%, 19.1 mg, 0.04 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 414 mg, 3.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (8 mL)

  • Degassed water (2 mL)

Equipment:

  • 25 mL Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control or microwave reactor

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Intermediate 1, 4-(dimethylamino)phenylboronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final compound.

Data Presentation

Quantitative data for the representative synthesis is summarized below.

Table 1: Summary of Synthetic Results

Step Reaction Product Starting Material Yield (%) Purity (LC-MS)
1 N-Acylation N-(2-bromo-3-fluoro-6-hydroxyphenyl)-2-chloroacetamide This compound 85% >98%

| 2 | Suzuki Coupling | 2-Chloro-N-(3-fluoro-2'-(dimethylamino)-[1,1'-biphenyl]-2-ol)acetamide | N-acylated Intermediate | 72% | >99% |

Table 2: Hypothetical Biological Activity Data

Compound Target Kinase IC₅₀ (nM)
Final Product Kinase A 15
Final Product Kinase B 85
Final Product Kinase C >10,000

| Staurosporine (Control) | Kinase A | 5 |

Mechanism of Action and Signaling Pathway

The hypothetical final product is designed as a Type I kinase inhibitor, binding to the ATP pocket of the active conformation of the enzyme. By inhibiting the kinase, it blocks the downstream phosphorylation cascade, thereby interrupting the signaling pathway responsible for a pathological process, such as cell proliferation in cancer.

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Adapt Adaptor Proteins Rec->Adapt RAS RAS Adapt->RAS RAF RAF (Kinase A) RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Prolif Cell Proliferation TF->Prolif Inhibitor Hypothetical Inhibitor Inhibitor->RAF

Caption: Inhibition of a generic MAPK signaling pathway by the compound.

Conclusion

This compound serves as an excellent starting material for the synthesis of complex, bioactive molecules. The orthogonal reactivity of its functional groups allows for sequential, controlled modifications. The protocols provided herein demonstrate a reliable and efficient pathway for generating novel chemical entities for screening in drug discovery programs. The combination of N-acylation and Suzuki-Miyaura coupling represents a robust strategy for accessing diverse chemical space from this versatile building block.

References

The Role of 6-Amino-2-bromo-3-fluorophenol in the Synthesis of Protein Tyrosine Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield a specific, commercially available protein tyrosine kinase (PTK) inhibitor that is synthesized using 6-Amino-2-bromo-3-fluorophenol as a starting material. The following application notes and protocols are therefore presented as a hypothetical guide to illustrate how this compound could be utilized as a key building block in the synthesis of novel pyrimidine-based PTK inhibitors, based on established synthetic strategies for this class of compounds.

Introduction

This compound (CAS No: 1257535-00-4) is a substituted aminophenol that possesses key functional groups for the synthesis of complex heterocyclic molecules.[1][2] Its chemical structure, featuring an amino group, a hydroxyl group, a bromine atom, and a fluorine atom on a phenyl ring, makes it a versatile precursor for the construction of kinase inhibitor scaffolds. The pyrimidine core is a common feature in many approved kinase inhibitors, as it can effectively mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.

This document outlines a hypothetical application of this compound in the synthesis of a pyrimidine-based inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-established target in oncology.

Hypothetical Application: Synthesis of a Novel Pyrimidine-Based EGFR Inhibitor

The proposed synthetic route involves the reaction of this compound with a suitably substituted dichloropyrimidine. The amino group of the phenol can act as a nucleophile to displace one of the chlorine atoms on the pyrimidine ring in a nucleophilic aromatic substitution (SNAr) reaction. The bromine and fluorine atoms on the phenol ring can be strategically utilized to modulate the electronic properties and conformational preferences of the final inhibitor, potentially enhancing its binding affinity and selectivity for the target kinase.

Experimental Protocols

Protocol 1: Synthesis of N-(2-bromo-3-fluoro-6-hydroxyphenyl)-4-chloro-5-substituted-pyrimidin-2-amine (Hypothetical Intermediate)

This protocol describes the key initial step of coupling this compound with a dichloropyrimidine.

Materials:

  • This compound

  • 2,4-dichloro-5-substituted-pyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and 2,4-dichloro-5-substituted-pyrimidine (1.1 eq).

  • Add n-butanol as the solvent to achieve a concentration of approximately 0.1 M.

  • Add DIPEA (2.0 eq) to the mixture to act as a base.

  • Purge the flask with nitrogen or argon gas for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis and biological activity of a potential inhibitor derived from this synthetic route.

ParameterHypothetical Value
Synthesis
Yield of Intermediate65%
Purity of Intermediate>95% (by HPLC)
Biological Activity
EGFR (Wild Type) IC50500 nM
EGFR (L858R mutant) IC5050 nM
EGFR (T790M mutant) IC5080 nM
Selectivity (WT vs. L858R)10-fold

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for kinase inhibitor synthesis and evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Hypothetical Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Workflow Start Starting Materials (this compound, Dichloropyrimidine) Synthesis Chemical Synthesis (e.g., SNAr reaction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Inhibitor Novel PTK Inhibitor Purification->Inhibitor Biochemical Biochemical Assays (Kinase Inhibition, IC50) Inhibitor->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Inhibitor->Cellular Data Data Analysis & SAR Biochemical->Data Cellular->Data

Caption: Experimental Workflow for PTK Inhibitor Synthesis.

Conclusion

While a specific protein tyrosine kinase inhibitor synthesized from this compound has not been identified in the public domain, its chemical structure makes it a promising and versatile building block for the discovery of novel kinase inhibitors. The provided hypothetical application and protocols offer a framework for researchers to explore the potential of this compound in developing next-generation targeted therapies. The strategic incorporation of bromine and fluorine can be leveraged to fine-tune the pharmacological properties of the resulting inhibitors, potentially leading to compounds with improved potency, selectivity, and drug-like characteristics. Further research and exploration of this starting material in various synthetic schemes are warranted to fully elucidate its role in the development of new protein tyrosine kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-bromo-3-fluorophenol. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What is the likely cause?

A1: The discoloration of your reaction mixture is most likely due to the oxidation of the aminophenol moiety in your starting material, this compound. Aminophenols are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and the presence of certain metal catalysts. This oxidation process often leads to the formation of highly colored quinone-imine species and polymeric byproducts.

Q2: I am observing a significant amount of a debrominated side product in my cross-coupling reaction. How can I minimize this?

A2: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom. To minimize this, you can try optimizing your reaction conditions. This may include using a lower reaction temperature, screening different palladium ligands and bases, or ensuring a strictly inert atmosphere to prevent side reactions that can lead to the formation of palladium hydride species responsible for the reduction.

Q3: In my ether synthesis reaction, I am getting a low yield of the desired product and observing the formation of an elimination byproduct. What can I do?

A3: In Williamson ether synthesis, where the hydroxyl group of this compound is deprotonated and reacted with an alkyl halide, elimination can be a competing side reaction, especially with secondary or tertiary alkyl halides. To favor the desired substitution reaction, it is best to use a primary alkyl halide. If a secondary halide must be used, employing a less sterically hindered base and milder reaction conditions (e.g., lower temperature) may help to reduce the amount of the elimination side product.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

This guide addresses common issues when using this compound as the aryl halide in a Suzuki-Miyaura cross-coupling reaction.

Issue Potential Cause Troubleshooting Steps
Low conversion of starting material - Inefficient catalyst activation- Low reaction temperature- Inappropriate base or solvent- Use a pre-catalyst or ensure proper activation of the palladium source.- Gradually increase the reaction temperature.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).
Formation of homocoupled boronic acid byproduct - Presence of oxygen in the reaction- Inefficient transmetalation- Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., under argon or nitrogen).- Ensure the chosen base is effective for the boronic acid used.
Significant debromination of the starting material - Formation of palladium hydride species- Use high-purity reagents and solvents.- Screen different palladium ligands that favor reductive elimination over other pathways.- Consider using a milder base.
Reaction mixture turns dark - Oxidation of the aminophenol- Degas the reaction mixture thoroughly.- Run the reaction under a strict inert atmosphere.- Consider protecting the amino or hydroxyl group if compatible with the overall synthetic route.
Buchwald-Hartwig Amination Reactions

This guide focuses on troubleshooting C-N bond formation using this compound.

Issue Potential Cause Troubleshooting Steps
No or low yield of the desired amine - Inactive catalyst- Unsuitable ligand or base- Use a fresh palladium source and ligand.- Screen a variety of bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos).- Optimize the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
Formation of a byproduct from reaction at the hydroxyl group - The phenolic proton is acidic and can compete with the amine for coupling.- Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the amination.
Debromination of the starting material - Competing reductive elimination pathway- Lower the reaction temperature.- Screen different ligands and bases to find conditions that favor C-N bond formation.
Darkening of the reaction mixture - Oxidation of the aminophenol moiety- Ensure the reaction is performed under strictly anaerobic and anhydrous conditions.

Visualizing Reaction Pathways

To further aid in understanding the potential reactions and side products, the following diagrams illustrate the key transformations.

Suzuki_Miyaura_Pathway cluster_main Desired Suzuki-Miyaura Pathway cluster_side1 Debromination Side Reaction cluster_side2 Homocoupling Side Reaction SM This compound OxidativeAddition Oxidative Addition Complex SM->OxidativeAddition Pd(0) Boronic R-B(OH)₂ Homocoupled Homocoupled Side Product (R-R) Boronic->Homocoupled Pd(II) / O₂ Boronic->OxidativeAddition Base Pd0 Pd(0) Catalyst Base Base Product Desired Coupled Product Debrominated Debrominated Side Product OxidativeAddition->Debrominated [H] source ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination Transmetalation ReductiveElimination->Pd0 ReductiveElimination->Product Buchwald_Hartwig_Pathway cluster_main Desired Buchwald-Hartwig Pathway cluster_side1 Side Reactions SM This compound OxidativeAddition Oxidative Addition Complex SM->OxidativeAddition Pd(0) Amine R₂NH Amine->OxidativeAddition Base Pd0 Pd(0) Catalyst Base Base Product Desired Aminated Product PhenolCoupling Phenol Coupled Side Product Debrominated Debrominated Side Product OxidativeAddition->PhenolCoupling Phenol Deprotonation OxidativeAddition->Debrominated [H] source ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination Amine Coordination & Deprotonation ReductiveElimination->Pd0 ReductiveElimination->Product Oxidation_Pathway SM This compound QuinoneImine Quinone-imine Intermediate SM->QuinoneImine Oxidation Oxidant [O] (e.g., Air, Metal Catalyst) Oxidant->SM Polymer Colored Polymeric Byproducts QuinoneImine->Polymer Polymerization

preventing dehalogenation of 6-Amino-2-bromo-3-fluorophenol in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during cross-coupling reactions, with a specific focus on preventing the dehalogenation of 6-Amino-2-bromo-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen substituent (in this case, bromine) on the aromatic ring is replaced by a hydrogen atom, leading to the formation of an undesired byproduct (hydrodehalogenation).[1] This reduces the yield of the desired coupled product and can complicate purification.

Q2: Why is this compound prone to dehalogenation?

A2: The substrate this compound is an electron-rich aromatic compound due to the presence of the amino (-NH₂) and hydroxyl (-OH) groups. Electron-rich aryl halides can be more susceptible to certain side reactions, including dehalogenation.[1] The steric hindrance from the ortho-amino group can also influence the reaction pathway.

Q3: What are the primary mechanistic causes of hydrodehalogenation?

A3: Hydrodehalogenation typically occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This can happen through several pathways, including the reaction of the palladium complex with adventitious water, amine bases, or alcoholic solvents which can act as hydride sources.[1][2] The resulting Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.

Q4: How does the choice of halide (Br vs. Cl vs. I) affect the propensity for dehalogenation?

A4: The carbon-halogen bond strength plays a crucial role. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, aryl iodides are generally the most reactive and can be more prone to dehalogenation. Aryl bromides offer a good balance of reactivity and stability, while aryl chlorides are less reactive and may require more forcing conditions, which could also lead to side reactions. For some substrates, bromo and chloro derivatives have shown a reduced propensity for dehalogenation compared to their iodo counterparts.[3][4]

Troubleshooting Guide: Minimizing Dehalogenation of this compound

If you are observing significant dehalogenation of your this compound during a cross-coupling reaction, follow this troubleshooting guide.

Step 1: Evaluate Your Current Reaction Conditions

Before making changes, carefully review your existing protocol. Pay close attention to the catalyst system (palladium source and ligand), base, solvent, temperature, and reaction time. Ensure that all reagents are pure and solvents are anhydrous and properly degassed.

Step 2: Optimize the Catalyst and Ligand

The choice of ligand is critical in controlling the outcome of the reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often promote the desired reductive elimination step over dehalogenation.

Recommended Actions:

  • Switch to a bulky, electron-rich ligand: Consider using ligands such as XPhos, SPhos, or RuPhos. These have demonstrated success in minimizing dehalogenation in challenging cross-coupling reactions.[3][5]

  • Use a pre-catalyst: Employing a well-defined palladium pre-catalyst (e.g., XPhos Pd G2 or G3) can lead to more consistent results and may help suppress side reactions.[3]

Step 3: Modify the Base

The base plays a crucial role and can be a source of hydride ions, leading to dehalogenation. Strong alkoxide bases are often implicated in this side reaction.

Recommended Actions:

  • Avoid strong alkoxide bases: If you are using bases like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt), consider switching to a weaker inorganic base.

  • Screen alternative bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally less likely to promote dehalogenation.[6]

Step 4: Adjust the Solvent and Temperature

The reaction solvent can influence the reaction pathway, and high temperatures can promote side reactions.

Recommended Actions:

  • Use aprotic, non-polar solvents: Solvents like toluene or 1,4-dioxane are generally preferred over polar aprotic solvents like DMF or protic solvents like alcohols, which can be hydride sources.[1]

  • Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave irradiation can sometimes be beneficial by allowing for rapid heating to the desired temperature, potentially minimizing the formation of byproducts that can occur with prolonged heating.[6]

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following tables summarize the expected effect of different reaction components on the ratio of the desired cross-coupled product to the dehalogenated byproduct for an electron-rich aryl bromide like this compound.

Table 1: Ligand Selection

Ligand TypeKey CharacteristicsExpected Impact on DehalogenationRecommended Ligands
Monodentate PhosphinesBulky, electron-richGenerally decreases dehalogenation by promoting reductive elimination.XPhos, SPhos, RuPhos, tBu₃P
Bidentate PhosphinesCan chelate to the metal centerVariable; some can be effective, but bulky monodentate ligands are often superior for challenging substrates.dppf, Xantphos
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically bulkyCan be very effective in suppressing dehalogenation.IPr, IMes

Table 2: Base Selection

Base TypeExamplesExpected Impact on Dehalogenation
Strong AlkoxidesNaOtBu, KOtBu, NaOEtHigh potential to increase dehalogenation.
CarbonatesK₂CO₃, Cs₂CO₃Generally lower potential for dehalogenation.
PhosphatesK₃PO₄Often a good choice for minimizing dehalogenation.
FluoridesKF, CsFCan be effective, particularly in anhydrous conditions.

Table 3: Solvent Selection

Solvent TypeExamplesExpected Impact on Dehalogenation
Aprotic, Non-polarToluene, Dioxane, THFGenerally preferred; lower tendency to act as a hydride source.
Polar AproticDMF, DMAcCan sometimes promote dehalogenation.
ProticAlcohols (e.g., Ethanol, iso-Propanol)High potential to act as a hydride source and increase dehalogenation.

Experimental Protocols

The following are representative protocols that can be adapted for the Suzuki-Miyaura coupling of this compound. Note: These are starting points and may require optimization for your specific coupling partner.

Protocol 1: General Conditions for Suzuki-Miyaura Coupling with Low Dehalogenation
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • XPhos Pd G2 (or another suitable pre-catalyst) (1-3 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium pre-catalyst, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂ (3 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)

  • Procedure:

    • In a microwave vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.[6]

    • Add the degassed solvent mixture.[6]

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[6]

    • After cooling, work up the reaction as described in Protocol 1.[6]

Mandatory Visualizations

Suzuki_Coupling_Cycle_with_Dehalogenation Catalytic Cycle of Suzuki Coupling and Competing Dehalogenation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OH)₂ / Base) PdII_ArX->Transmetalation PdII_ArH Ar-Pd(II)-H(L_n) PdII_ArX->PdII_ArH Hydride Transfer PdII_Ar_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Hydride_Source Hydride Source (e.g., Base, H₂O) RedElim_Dehalo Reductive Elimination PdII_ArH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regeneration Dehalo_Product Ar-H (Dehalogenated Product) RedElim_Dehalo->Dehalo_Product

Caption: Catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

Troubleshooting_Dehalogenation Troubleshooting Workflow for Dehalogenation Start Significant Dehalogenation Observed Step1 Step 1: Evaluate Current Conditions (Reagent purity, anhydrous/degassed solvents) Start->Step1 Step2 Step 2: Optimize Catalyst/Ligand Step1->Step2 Step3 Step 3: Modify Base Step2->Step3 Ligand_Action Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) Use a pre-catalyst. Step2->Ligand_Action Step4 Step 4: Adjust Solvent & Temperature Step3->Step4 Base_Action Switch from strong alkoxide bases to weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃). Step3->Base_Action Solvent_Temp_Action Use aprotic, non-polar solvents (Toluene, Dioxane). Lower reaction temperature. Step4->Solvent_Temp_Action End Dehalogenation Minimized Step4->End

Caption: A logical workflow for troubleshooting and minimizing dehalogenation.

References

Technical Support Center: Purification of 6-Amino-2-bromo-3-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Amino-2-bromo-3-fluorophenol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary purification methods for these compounds are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the scale of the purification. For solid products, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale. Flash column chromatography is versatile for separating the desired product from a mixture of impurities.

Q2: How can I assess the purity of my purified this compound derivative?

A2: Purity assessment is crucial and can be performed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the main compound and detecting impurities with high sensitivity.

  • Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative assessment of the number of components in your sample and helps in optimizing conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure of the desired compound and can reveal the presence of significant impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to help identify unknown impurities.

Q3: My purified this compound derivative is colored (e.g., pink, brown, or black). What is the cause and how can I fix it?

A3: The coloration is often due to the oxidation of the aminophenol functional group. Aminophenols are susceptible to air oxidation, which forms highly colored quinone-imine impurities. To decolorize your sample, you can perform a charcoal treatment during recrystallization. Add a small amount of activated charcoal to the hot solution before the filtration step. Be cautious, as excessive charcoal can adsorb your product and reduce the yield. Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.

Purification Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. Below is a troubleshooting guide to address common issues.

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solution_no_crystals1 -> end; solution_no_crystals2 -> end; solution_oiling_out1 -> end; solution_oiling_out2 -> end; solution_colored -> end; solution_low_yield1 -> end; solution_low_yield2 -> end; } Recrystallization troubleshooting workflow.

Problem Possible Cause Suggested Solution
No crystals form upon cooling The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution.[1][2][3]
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface.[2][4] Add a seed crystal of the pure compound.[2][4]
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The compound is too soluble in the chosen solvent.Use a solvent in which the compound is less soluble or try a solvent/anti-solvent system.[5]
Cooling was too rapid.Allow the solution to cool more slowly.
Low recovery yield The compound is too soluble in the cold solvent.Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath).[4][5]
Crystals were washed with too much solvent.Minimize the amount of cold solvent used for washing the crystals.[4][5]
Colored crystals are obtained Colored impurities are co-precipitating with the product.Perform a charcoal treatment during the recrystallization process.[1][5]
Flash Column Chromatography

Flash column chromatography is a primary tool for the purification of reaction mixtures. The success of this technique relies on the appropriate choice of stationary and mobile phases.

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// Edges start -> tlc; tlc -> prepare_column; prepare_column -> load_sample; load_sample -> elute; elute -> collect_fractions; collect_fractions -> analyze_fractions; analyze_fractions -> combine_pure; combine_pure -> evaporate; evaporate -> pure_product; analyze_fractions -> troubleshoot; troubleshoot -> combine_pure [label="No"]; troubleshoot -> adjust_solvent [label="Yes"]; troubleshoot -> change_stationary [label="Yes"]; adjust_solvent -> tlc; change_stationary -> tlc; } Flash column chromatography workflow.

Problem Possible Cause Suggested Solution
Poor separation of spots on TLC Inappropriate solvent system.Systematically vary the polarity of the eluent. For polar aminophenols, a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.
Compound streaks on the TLC plate/column The compound is too polar or is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to improve the peak shape.[6] Consider using a different stationary phase, such as basic alumina or amine-functionalized silica.[6]
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a mobile phase containing methanol might be necessary.
The compound may have decomposed on the silica gel.Use a less acidic stationary phase like alumina.[7]
Poor separation on the column despite good TLC results Column was overloaded with the crude product.Use a higher ratio of silica gel to crude material (e.g., 50:1 to 100:1).
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound derivative. Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well upon heating.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1][4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1][4]

  • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation of the desired compound from impurities, with an Rf value for the product of around 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (or the eluent) and load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Quantitative Data Summary

The following tables provide a guide for selecting solvent systems for recrystallization and column chromatography based on the polarity of the compound.

Table 1: Suggested Recrystallization Solvents for Aminophenol Derivatives

Solvent SystemPolarityComments
Ethanol/WaterPolarA common and effective mixed solvent system for polar organic molecules.[8]
Methanol/WaterPolarSimilar to ethanol/water, useful for compounds with good alcohol solubility.[9]
Ethyl Acetate/HexanesMedium PolarityA versatile system for compounds of intermediate polarity.
Dichloromethane/MethanolMedium PolarityCan be effective for dissolving the compound and then inducing crystallization.[10]
TolueneNon-polarA good choice for aromatic compounds.[11]

Table 2: Common Mobile Phases for Flash Column Chromatography of Aminophenol Derivatives

Mobile Phase CompositionPolarityTypical Application
Hexanes/Ethyl AcetateLow to MediumStandard choice for many organic compounds. The ratio is varied to achieve the desired polarity.
Dichloromethane/MethanolMedium to HighUsed for more polar compounds that do not elute with less polar systems.
Toluene/AcetoneMediumAn alternative to hexanes/ethyl acetate.
Eluent + 0.1-1% TriethylamineModifiedFor basic compounds like amines to prevent streaking on silica gel.[6]

References

managing steric hindrance in 6-Amino-2-bromo-3-fluorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Amino-2-bromo-3-fluorophenol. The information is designed to help manage challenges related to steric hindrance and regioselectivity in reactions involving this multifunctional aromatic compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation with this compound.

Question: My reaction with this compound is showing low to no yield. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield in reactions involving this compound is often attributed to the significant steric hindrance around the reactive sites and the electronic effects of the substituents. The bromine atom is ortho to the hydroxyl group, and the fluorine atom is ortho to the amino group, which can impede the approach of reagents.

Here is a logical workflow to troubleshoot low-yield reactions:

G start Low/No Yield Observed check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous Conditions) start->check_reagents increase_temp Increase Reaction Temperature (Monitor for Decomposition) check_reagents->increase_temp If reagents are fine prolong_time Extend Reaction Time increase_temp->prolong_time If no improvement success Improved Yield increase_temp->success Success change_catalyst Optimize Catalyst/Ligand System (Consider Bulkier Ligands, e.g., BrettPhos for N-arylation) protecting_group Employ Protecting Groups (e.g., Boc for Amine, TBDMS for Phenol) change_catalyst->protecting_group change_catalyst->success Success reassess_route Re-evaluate Synthetic Route (Consider alternative precursors) protecting_group->reassess_route If still no success protecting_group->success Success prolong_time->change_catalyst If still low yield prolong_time->success Success reassess_route->success Success

Caption: Troubleshooting workflow for low-yield reactions.

Initial Steps:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, as trace amounts of water can quench catalysts and reagents.

  • Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Sterically hindered substrates often require more thermal energy to overcome the activation barrier.

    • Time: Extend the reaction time, as the reaction kinetics may be slow.[1]

Advanced Troubleshooting:

  • Catalyst and Ligand System: For cross-coupling reactions, the choice of catalyst and ligand is critical. For N-arylation, palladium-based catalysts with bulky biarylphosphine ligands (e.g., BrettPhos) have been shown to be effective for sterically hindered aminophenols.[2] For O-arylation, copper-based systems with ligands like picolinic acid may be more suitable.[2]

  • Protecting Groups: The presence of both amino and hydroxyl groups can lead to side reactions. Protecting one group while reacting the other can significantly improve yields.[3][4]

Question: I am observing a mixture of N-functionalized and O-functionalized products. How can I improve the selectivity of my reaction?

Answer:

Achieving regioselectivity (N- vs. O-functionalization) is a common challenge with aminophenols. The choice of catalyst system and reaction conditions can strongly influence the outcome.

For Selective O-Arylation:

  • Catalyst System: Copper-catalyzed systems are often preferred for the O-arylation of aminophenols.[2] A combination of CuI with ligands such as picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) has been reported to favor O-arylation.[2]

  • Base and Solvent: The choice of base and solvent is also crucial. Bases like K₃PO₄ in DMSO have been used effectively in these systems.[2]

For Selective N-Arylation:

  • Catalyst System: Palladium catalysts, particularly those with bulky electron-rich ligands like BrettPhos, have demonstrated high selectivity for the N-arylation of aminophenols.[2]

  • Reaction Conditions: These reactions are typically run with a suitable base (e.g., Cs₂CO₃) in a non-polar solvent like toluene.

Reaction TypeCatalystLigandBaseSolventSelectivity
O-Arylation CuIPicolinic AcidK₃PO₄DMSOHigh for O-arylation[2]
N-Arylation Pd-precatalystBrettPhosCs₂CO₃TolueneHigh for N-arylation[2]

Alternative Strategy: Orthogonal Protecting Groups The most reliable method to ensure selectivity is to use a protecting group strategy.[3] You can protect the amino group (e.g., as a Boc-carbamate) to force reaction at the hydroxyl group, or protect the hydroxyl group (e.g., as a silyl ether) to direct reactions to the amino group.

Frequently Asked Questions (FAQs)

Question: What are the best protecting groups for the amino and hydroxyl functions on this compound?

Answer:

The choice of protecting group depends on the stability required during subsequent reaction steps and the ease of removal. An orthogonal protecting group strategy, where one group can be removed without affecting the other, is highly recommended.[3][5]

G start Need to Protect This compound next_reaction What is the next reaction condition? start->next_reaction acidic Acidic next_reaction->acidic Acidic basic Basic next_reaction->basic Basic hydrogenation Hydrogenation next_reaction->hydrogenation Hydrogenation protect_hydroxyl_base Protect Hydroxyl: Use MOM or Bn (stable to acid) acidic->protect_hydroxyl_base protect_amine Protect Amine: Use Boc (acid-labile) basic->protect_amine protect_hydroxyl_acid Protect Hydroxyl: Use TBDMS (stable to base/H₂) basic->protect_hydroxyl_acid protect_amine_hydro Protect Amine: Use Boc or Fmoc hydrogenation->protect_amine_hydro protect_hydroxyl_hydro Protect Hydroxyl: Use TBDMS, MOM hydrogenation->protect_hydroxyl_hydro protect_amine_base Protect Amine: Use Fmoc (base-labile)

Caption: Logic for selecting protecting groups based on subsequent reaction conditions.

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability
Amino tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)[3]Stable to base, hydrogenation
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine in DMF)[6]Stable to acid
Hydroxyl tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF)Stable to a wide pH range, but acid/base labile
BenzylBnBnBr, base (e.g., NaH)Catalytic Hydrogenation (H₂, Pd/C)Stable to acid and base

Question: Can I perform a Suzuki or Buchwald-Hartwig coupling on the bromine atom without affecting the other functional groups?

Answer:

Yes, it is possible, but careful planning is required. Both the amino and hydroxyl groups are nucleophilic and can interfere with the catalytic cycle of these cross-coupling reactions.

  • Protecting Groups are Recommended: To achieve a clean reaction at the C-Br bond, it is highly advisable to protect both the amino and hydroxyl groups. A dual protection scheme using, for example, Boc for the amine and TBDMS for the phenol, would be a robust strategy.

  • Catalyst Choice: Standard palladium catalysts used for Suzuki or Buchwald-Hartwig reactions should be effective once the other functional groups are protected. The choice of ligand may need to be optimized to account for the sterically demanding environment.

Experimental Protocols

Protocol: Selective N-Arylation of this compound using a Palladium Catalyst

This protocol is adapted from methodologies developed for other sterically hindered aminophenols and should be optimized for this specific substrate.[2]

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • BrettPhos Pd G3 precatalyst

  • Cesium carbonate (Cs₂CO₃), dried

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), cesium carbonate (2.0 equiv.), and the BrettPhos Pd G3 precatalyst (2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require 12-24 hours for completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated product.

Note on Spectroscopy: For product characterization, standard spectroscopic techniques are applicable. In ¹H NMR, expect to see characteristic shifts for aromatic protons. In ¹³C NMR, the carbon atoms attached to bromine and fluorine will show characteristic shifts and coupling constants. Mass spectrometry can confirm the molecular weight of the product.[7]

References

troubleshooting low yields in reactions with 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Amino-2-bromo-3-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

A1: this compound is a multifunctional aromatic compound. The primary points of reactivity are:

  • The Bromo Group: Susceptible to substitution via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • The Amino Group: Can act as a nucleophile and is reactive in amination and amidation reactions.

  • The Phenolic Hydroxyl Group: Can undergo O-alkylation, O-acylation, and other modifications.

  • The Aromatic Ring: The fluorine and other substituents influence the electron density of the ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Q2: My reaction with this compound is showing low to no yield. What are the initial checks I should perform?

A2: For low or no yield, systematically check the following:

  • Inert Atmosphere: Palladium catalysts, commonly used in cross-coupling reactions, are sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.

  • Reagent Quality: Assess the purity and stability of your starting materials. Boronic acids, for instance, can degrade over time. Ensure your this compound is pure and has not discolored, which could indicate oxidation.

  • Reaction Temperature: The reaction temperature may be suboptimal. Too low a temperature can lead to a sluggish or stalled reaction, while excessively high temperatures can cause decomposition of starting materials, catalysts, or products.

Q3: I am observing significant side products in my cross-coupling reaction. What are the likely culprits?

A3: Common side reactions in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.

  • Hydrodebromination: The replacement of the bromine atom with a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain bases or solvents.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.

Q4: How can I minimize the formation of the hydrodebromination byproduct?

A4: To minimize hydrodebromination, consider the following:

  • Choice of Base: Use a non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent: Employ an aprotic solvent.

  • Reaction Conditions: Optimize the reaction temperature and time to favor the desired cross-coupling pathway.

Q5: What are the best practices for the purification of products derived from this compound?

A5: Purification of substituted aminophenols can be challenging due to their polarity and potential for oxidation.

  • Column Chromatography: Silica gel column chromatography is a common method. The choice of eluent system is critical to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, reversed-phase HPLC is often effective. A mobile phase of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid can be used.[1]

  • Acid-Base Extraction: The amino and phenolic groups allow for purification via acid-base extraction to remove non-polar impurities.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand.- Ensure proper handling and storage to prevent deactivation.
Poor Reagent Quality - Use freshly purchased or properly stored boronic acid.- Check the purity of this compound.
Suboptimal Base - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The base should be finely powdered and dry.
Incorrect Solvent - Test various solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). Ensure solvents are degassed.
Inappropriate Temperature - Optimize the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
Oxygen Contamination - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of inert gas throughout the reaction.
Side Product Formation in Buchwald-Hartwig Amination
Side Product Potential Cause Mitigation Strategy
Hydrodebromination - Presence of a hydride source.- Use a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃).- Use an aprotic solvent.
Homocoupling of Aryl Halide - Catalyst promoting self-coupling.- Adjust the catalyst-to-ligand ratio.- Screen different ligands.
Product Degradation - Reaction temperature is too high.- Presence of oxygen.- Lower the reaction temperature.- Ensure a strictly inert atmosphere.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a suitable base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., a biarylphosphine ligand, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Troubleshooting_Low_Yields start Low Yield Observed check_inert Verify Inert Atmosphere start->check_inert check_reagents Assess Reagent Quality & Purity check_inert->check_reagents Atmosphere OK check_conditions Evaluate Reaction Parameters check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst & Ligand check_conditions->optimize_catalyst optimize_base Screen Different Bases check_conditions->optimize_base optimize_solvent Test Solvent Systems check_conditions->optimize_solvent optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp successful_reaction Improved Yield optimize_catalyst->successful_reaction optimize_base->successful_reaction optimize_solvent->successful_reaction optimize_temp->successful_reaction

Caption: Troubleshooting workflow for low reaction yields.

Experimental_Workflow_Cross_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Assemble Reaction under Inert Gas reagents->setup glassware Oven-dry Glassware glassware->setup solvents Degas Solvents add_reagents Add Reagents & Solvents solvents->add_reagents setup->add_reagents add_catalyst Add Catalyst/Ligand add_reagents->add_catalyst heat Heat to Optimized Temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography / HPLC concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

References

stability of 6-Amino-2-bromo-3-fluorophenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Amino-2-bromo-3-fluorophenol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on its stability.

Issue 1: Rapid Discoloration of the Compound in Solution

  • Observation: The solution containing this compound quickly turns yellow, brown, or even black.

  • Probable Cause: This is a common sign of oxidation. Aminophenols are highly susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, or the presence of metal contaminants.[1] The discoloration indicates the formation of highly conjugated byproducts like quinone-imines or polymeric species.[1]

  • Solution:

    • Work under an inert atmosphere: Handle the compound and prepare solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.

    • Use deoxygenated solvents: Sparge solvents with an inert gas before use.

    • Protect from light: Use amber-colored vials or wrap containers in aluminum foil.[1]

    • Control temperature: Avoid excessive heat during reactions and storage.[1]

    • Use chelating agents: If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA.

Issue 2: Poor Recovery or Low Yield in Acidic Conditions

  • Observation: Significant loss of the starting material is observed when the compound is subjected to acidic conditions (e.g., during a deprotection step or in a formulation study).

  • Probable Cause: While phenols are generally stable to acid-catalyzed hydrolysis, the amino group can be protonated. Depending on the specific reaction conditions and the presence of other reagents, degradation can still occur. Acidic conditions can sometimes catalyze oxidative degradation.[2]

  • Solution:

    • Use the mildest possible acidic conditions: Titrate the acid carefully and use the lowest effective concentration.

    • Control reaction time and temperature: Monitor the reaction closely and minimize both the duration and the temperature of exposure to acid.

    • Inert atmosphere: As with general handling, working under an inert atmosphere can mitigate oxidative degradation that may be exacerbated by acidic conditions.

Issue 3: Degradation of the Compound in Basic Conditions

  • Observation: The compound degrades when exposed to basic solutions (e.g., during extraction, chromatography, or formulation at high pH).

  • Probable Cause: The phenolic hydroxyl group is deprotonated under basic conditions, forming a phenoxide ion. This electron-rich species is highly susceptible to oxidation, leading to rapid degradation.[1] Base-mediated hydrolysis of other functional groups is a common degradation pathway for many drug molecules.[3]

  • Solution:

    • Avoid strong bases: Use the weakest base necessary for the intended transformation or pH adjustment.

    • Limit exposure time: Keep the time the compound is in a basic solution to a minimum.

    • Lower the temperature: Perform reactions or extractions at lower temperatures to slow down the rate of degradation.

    • Inert atmosphere: Crucial for preventing rapid oxidation of the phenoxide intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is oxidation.[1] The aminophenol structure is electron-rich and prone to oxidation, which can be initiated by air, light, heat, and metal ions.[1][2][4] Under basic conditions, the deprotonated phenoxide is even more susceptible to oxidation. The degradation likely proceeds through the formation of a quinone-imine intermediate, which can then polymerize to form colored products.

Q2: How should this compound be stored to ensure its stability?

A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be protected from light and air. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen) is recommended.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common technique. To ensure that the degradation products are well-separated from the parent compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6] LC-MS can also help in the identification of the degradation products.

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies are essential to understand a molecule's stability profile.[2][7][8] A typical study would involve exposing a solution of this compound to the following conditions:

  • Acidic stress: 0.1 N HCl at 60°C for 30 minutes.[4]

  • Basic stress: 0.1 N NaOH at 60°C for 30 minutes.[4]

  • Oxidative stress: 1% H₂O₂ at room temperature for 30 minutes.[4]

  • Thermal stress: Heating the solid compound or a solution at a high temperature (e.g., 70-80°C).

  • Photolytic stress: Exposing the compound to UV light. The extent of degradation is then quantified using a validated stability-indicating HPLC method.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions based on the general behavior of aminophenols. The degradation rate is qualitative and will depend on specific experimental parameters.

ConditionExpected StabilityPotential Degradation ProductsPrimary Degradation Pathway
Acidic (e.g., 0.1 N HCl) Moderately StableOxidized speciesAcid-catalyzed oxidation
Neutral (pH ~7) Moderately StableOxidized speciesAuto-oxidation
Basic (e.g., 0.1 N NaOH) UnstableQuinone-imines, PolymersBase-catalyzed oxidation
Oxidative (e.g., H₂O₂) Highly UnstableQuinone-imines, PolymersOxidation
Thermal (Solid, <50°C) Stable--
Thermal (Solution) Moderately Stable to UnstableOxidized speciesThermally-induced oxidation
Photolytic (UV light) UnstableRadical species, PolymersPhotodegradation

Experimental Protocols

Protocol for Assessing Chemical Stability in Different pH Buffers

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 4, 7, and 9).[6] For example, acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Incubation:

    • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C) and protect them from light.[6]

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[6]

  • Quenching: Immediately quench the degradation reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) and store the samples at a low temperature (e.g., -20°C) until analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the concentration of the compound versus time to determine the degradation rate constant (k) at each pH.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound This compound Stock Stock Solution Compound->Stock Acid Acidic Stock->Acid Incubate Neutral Neutral Stock->Neutral Incubate Base Basic Stock->Base Incubate Buffers pH Buffers (Acidic, Neutral, Basic) Buffers->Acid Buffers->Neutral Buffers->Base Sampling Time-point Sampling Acid->Sampling Neutral->Sampling Base->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for assessing the pH stability of this compound.

Degradation_Pathway cluster_main Potential Degradation under Basic/Oxidative Conditions A This compound B Phenoxide Ion (under basic conditions) A->B Base (e.g., OH⁻) C Quinone-imine Intermediate A->C Direct Oxidation B->C Oxidation (e.g., O₂) D Polymeric Degradation Products (Colored) C->D Polymerization

Caption: Postulated degradation pathway of this compound under basic and oxidative stress.

References

Technical Support Center: Catalyst Deactivation in Coupling Reactions of 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation and other common issues encountered during palladium-catalyzed cross-coupling reactions of 6-Amino-2-bromo-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed coupling reactions for a substrate like this compound?

A1: The most common and versatile coupling reactions for this type of substrate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are widely used in pharmaceutical and materials science for the synthesis of complex molecules.

Q2: Why is catalyst deactivation a significant concern with a substrate containing an amino group?

A2: Substrates with amino groups can present challenges in palladium-catalyzed coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle.[1] Careful selection of ligands and reaction conditions is crucial to mitigate this effect.

Q3: What are the general signs of catalyst deactivation in my reaction?

A3: Common indicators of catalyst deactivation include:

  • Low or no product yield: The most obvious sign that the catalyst is not performing efficiently.

  • Stalled reaction: The reaction starts but does not proceed to completion, even with extended reaction times.

  • Formation of palladium black: Precipitation of palladium metal indicates catalyst decomposition and aggregation.

  • Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.

Q4: Can the choice of ligand influence catalyst stability and activity?

A4: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) are often preferred. These ligands can promote the desired reaction pathway and minimize side reactions and catalyst decomposition.[2]

Q5: What is hydrodehalogenation and how can I minimize it?

A5: Hydrodehalogenation is a common side reaction where the bromo substituent is replaced by a hydrogen atom, leading to an undesired byproduct. This can be caused by various factors, including the nature of the catalyst and the reaction conditions. Using bulky ligands and optimizing the base and temperature can help to disfavor the β-hydride elimination pathway that often leads to hydrodehalogenation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Yield 1. Inactive Catalyst: The active Pd(0) species is not forming efficiently from the Pd(II) precatalyst.Switch to a Pre-catalyst: Employ a commercially available palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which readily forms the active LPd(0) species. • Optimize Ligand-to-Metal Ratio: If using a Pd(II) source like Pd(OAc)₂, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1.5:1) to facilitate the reduction to Pd(0).[2]
2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the substrate.Use Bulky, Electron-Rich Ligands: Employ bulky biaryl phosphine ligands like XPhos, SPhos, or BrettPhos, which are effective for challenging substrates.[2]
3. Ineffective Base: The base may not be strong enough or may have poor solubility.Select a Strong, Soluble Base: For Suzuki reactions, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu is a common and effective choice.[1][2]
Incomplete Conversion 1. Insufficient Catalyst Activity or Stability: The catalyst may be deactivating before the reaction is complete.Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion. • Use a More Active Catalyst System: Switching to a more advanced generation of pre-catalysts can improve catalytic turnover.
2. Sub-optimal Temperature: The reaction temperature may be too low for efficient catalytic turnover.Increase the Temperature: Typical temperatures for these coupling reactions range from 80-110 °C. For challenging substrates, higher temperatures may be necessary.[2]
Catalyst Turns Black (Palladium Precipitation) 1. Catalyst Agglomeration: The palladium catalyst is unstable under the reaction conditions and is aggregating into inactive palladium black.Ensure Proper Ligand Protection: The ligand is crucial for stabilizing the palladium nanoparticles and preventing aggregation. Ensure the correct ligand and ligand-to-metal ratio are used. • Degas Solvents Thoroughly: Oxygen can contribute to catalyst decomposition. Ensure all solvents and reagents are properly degassed.
Side Product Formation (e.g., Hydrodehalogenation) 1. Undesired Reaction Pathways: The reaction conditions may favor side reactions like hydrodehalogenation.Use a Bulky Ligand: Sterically hindered ligands can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.[2] • Optimize Base and Temperature: A less aggressive base or a lower reaction temperature might reduce this side reaction.

Data Presentation: Representative Reaction Conditions

Disclaimer: The following data is based on analogous amino-substituted aryl bromides and should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)Dioxane/H₂O (4:1)10012-1875-90
Pd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 equiv)Toluene/EtOH/H₂O (4:1:1)901670-85
XPhos Pd G3 (2 mol%)-K₃PO₄ (2 equiv)t-AmylOH1108-1280-95

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBu (1.5 equiv)Toluene10012-2470-88
BrettPhos Pd G3 (2 mol%)-LHMDS (1.5 equiv)THF8010-1678-92
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃ (2 equiv)Dioxane11018-2465-80

Experimental Protocols

Disclaimer: These are generalized protocols based on established procedures for structurally similar compounds. Optimization for this compound is recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][3][4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the base to a dry reaction vessel.

  • Add the anhydrous toluene, followed by this compound and the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[2]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArX Ar-X (this compound) RBOH2 R-B(OH)₂ (Boronic Acid) Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L ArPdX Ar-Pd(II)L-X Pd0->ArPdX Oxidative Addition Amido [Ar-Pd(II)L(NR¹R²)] ArPdX->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product ArX Ar-X (this compound) Amine HNR¹R² (Amine) Base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalyst_Deactivation_Pathway cluster_deactivation Deactivation Pathways Active Active Pd(0) Catalyst Poisoning Poisoning (e.g., substrate coordination) Active->Poisoning Inhibition Aggregation Aggregation (Palladium Black) Active->Aggregation Sintering LigandDeg Ligand Degradation Active->LigandDeg Decomposition Inactive Inactive Species Poisoning->Inactive Aggregation->Inactive LigandDeg->Inactive

Caption: Common pathways for palladium catalyst deactivation in cross-coupling reactions.

Troubleshooting_Workflow cluster_catalyst Catalyst Solutions cluster_conditions Condition Solutions cluster_purity Purity Solutions Start Low Yield or Stalled Reaction CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckConditions Assess Reaction Conditions CheckCatalyst->CheckConditions No Improvement UsePrecatalyst Switch to Pre-catalyst CheckCatalyst->UsePrecatalyst Potential Issue ChangeLigand Change Ligand CheckCatalyst->ChangeLigand Potential Issue IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading Potential Issue CheckPurity Verify Reagent Purity CheckConditions->CheckPurity No Improvement ChangeBase Change Base CheckConditions->ChangeBase Potential Issue IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp Potential Issue ChangeSolvent Change Solvent CheckConditions->ChangeSolvent Potential Issue Optimize Systematic Optimization CheckPurity->Optimize No Improvement DegasSolvents Degas Solvents Thoroughly CheckPurity->DegasSolvents Potential Issue PurifySubstrates Purify Starting Materials CheckPurity->PurifySubstrates Potential Issue UsePrecatalyst->Optimize ChangeLigand->Optimize IncreaseLoading->Optimize ChangeBase->Optimize IncreaseTemp->Optimize ChangeSolvent->Optimize DegasSolvents->Optimize PurifySubstrates->Optimize

References

improving solubility of 6-Amino-2-bromo-3-fluorophenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 6-Amino-2-bromo-3-fluorophenol in organic solvents.

Troubleshooting Guide: Poor Solubility of this compound

Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the initial steps I should take?

A1: If you are encountering poor solubility, a systematic approach to solvent screening and optimization is recommended.

  • Initial Solvent Screening: The first step is to test a range of solvents with varying polarities. A recommended starting panel is presented in the table below. This will help you identify the most promising solvent class for your compound.

  • Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of many compounds. However, be cautious of potential degradation of this compound at elevated temperatures. It is advisable to perform a stability test by dissolving a small amount of the compound at a higher temperature and monitoring for any changes in color or the appearance of impurities over time using techniques like TLC or HPLC.

  • pH Modification: As this compound has both an acidic phenolic hydroxyl group and a basic amino group, its solubility can be highly dependent on the pH of the solution. Adding a small amount of an acidic or basic modifier to your organic solvent can significantly improve solubility. For instance, in a protic solvent, adding a trace of a non-nucleophilic base (like triethylamine) might deprotonate the phenol, increasing its solubility. Conversely, adding a trace of a non-reactive acid (like acetic acid) could protonate the amino group.

Below is a flowchart to guide your initial troubleshooting steps.

G start Start: Poor Solubility Observed solvent_screen Perform Initial Solvent Screen (Polar Aprotic, Polar Protic, Nonpolar) start->solvent_screen solubility_check1 Is solubility adequate? solvent_screen->solubility_check1 increase_temp Gently Increase Temperature (Monitor for degradation) solubility_check1->increase_temp No end_success Proceed with Experiment solubility_check1->end_success Yes solubility_check2 Is solubility adequate? increase_temp->solubility_check2 ph_modification Attempt pH Modification (Add trace acid or base) solubility_check2->ph_modification No solubility_check2->end_success Yes solubility_check3 Is solubility adequate? ph_modification->solubility_check3 co_solvent Investigate Co-solvent Systems solubility_check3->co_solvent No solubility_check3->end_success Yes end_failure Consider Alternative Strategies (e.g., derivatization, different salt form) co_solvent->end_failure

Caption: Troubleshooting workflow for poor solubility.

Q2: My compound is still not dissolving sufficiently even after trying different solvents and temperatures. What are my next options?

A2: If single-solvent systems are not effective, the use of co-solvents is a common and effective strategy.

  • Co-solvent Systems: A co-solvent is a second solvent added to the primary solvent to increase the overall solvating power of the mixture. For a polar compound like this compound, if you have partial solubility in a nonpolar solvent, adding a polar co-solvent can significantly improve solubility. A common approach is to start with a 10% (v/v) addition of the co-solvent and gradually increase the proportion.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn particles by breaking them apart and increasing the surface area available for solvation. This is a physical method that does not alter the chemical properties of your compound or solvent.

Frequently Asked Questions (FAQs)

Q1: What class of organic solvents is likely to be most effective for dissolving this compound?

A1: Given the structure of this compound, which contains a polar phenolic hydroxyl group and an amino group, polar aprotic solvents are often a good starting point. These solvents can engage in hydrogen bonding and have a high dielectric constant, which helps to solvate polar molecules. Examples include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). Polar protic solvents like methanol and ethanol can also be effective due to their ability to hydrogen bond with the solute.

Q2: How can I quickly assess the approximate solubility of this compound in a new solvent?

A2: A simple vial test can provide a rapid qualitative assessment. Add a small, known amount of your compound (e.g., 1 mg) to a specific volume of the solvent (e.g., 1 mL). Vigorously vortex the mixture and then allow it to stand. Observe if the solid dissolves completely. If it does, you can incrementally add more solute until a saturated solution is formed (i.e., solid material remains undissolved). This will give you a semi-quantitative measure of solubility.

Q3: Are there any solvents I should avoid when working with this compound?

A3: While comprehensive reactivity data is not available, it is generally advisable to be cautious with highly reactive solvents, especially if your downstream application is sensitive to impurities. For instance, prolonged heating in certain protic solvents could potentially lead to side reactions. Additionally, nonpolar solvents such as hexanes and toluene are unlikely to be effective on their own due to the polar nature of the molecule.

Experimental Protocols

Protocol 1: Standardized Solvent Screening for Solubility Determination

This protocol outlines a method for determining the approximate solubility of this compound in a range of organic solvents at room temperature.

Materials:

  • This compound

  • Analytical balance

  • A panel of organic solvents (see Table 1 for suggestions)

  • Small glass vials with caps (e.g., 2 mL)

  • Vortex mixer

  • Pipettors

Procedure:

  • Accurately weigh 5 mg of this compound and place it into a clean, dry glass vial.

  • Add 0.1 mL (100 µL) of the first solvent to be tested.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect the vial against a dark background. If all the solid has dissolved, proceed to step 5. If not, the solubility is less than 50 mg/mL; proceed to step 6.

  • Continue to add the compound in 5 mg increments, vortexing after each addition, until a saturated solution is formed (undissolved solid is present). Record the total mass of compound added to determine the solubility.

  • If the initial 5 mg did not dissolve, add another 0.4 mL (400 µL) of the solvent (for a total of 0.5 mL) and vortex. If it dissolves, the solubility is between 10 and 50 mg/mL.

  • If the solid still does not dissolve, add another 0.5 mL (for a total of 1.0 mL). If it dissolves, the solubility is between 5 and 10 mg/mL.

  • Record your observations in a table similar to Table 1.

Data Presentation

Table 1: Solubility Screening Template for this compound

Solvent ClassSolventDielectric Constant (approx.)Volume of Solvent to Dissolve 5 mgEstimated Solubility (mg/mL)Observations
Polar Aprotic Dimethylformamide (DMF)37
Dimethyl sulfoxide (DMSO)47
Acetonitrile (ACN)38
Tetrahydrofuran (THF)7.6
Polar Protic Methanol33
Ethanol25
Isopropanol20
Nonpolar Toluene2.4
Dichloromethane (DCM)9.1
Hexanes1.9

This table should be filled out with your experimental results.

The following diagram illustrates the workflow for this experimental protocol.

G start Start: Weigh 5 mg of Compound add_solvent_100ul Add 100 µL of Solvent start->add_solvent_100ul vortex Vortex for 1-2 minutes add_solvent_100ul->vortex dissolved_check1 Is the compound fully dissolved? vortex->dissolved_check1 add_more_compound Add more compound in 5 mg increments until saturation dissolved_check1->add_more_compound Yes add_solvent_400ul Add another 400 µL of Solvent dissolved_check1->add_solvent_400ul No record_high_solubility Record High Solubility (>50 mg/mL) add_more_compound->record_high_solubility vortex2 Vortex for 1-2 minutes add_solvent_400ul->vortex2 dissolved_check2 Is the compound fully dissolved? vortex2->dissolved_check2 record_medium_solubility Record Medium Solubility (10-50 mg/mL) dissolved_check2->record_medium_solubility Yes add_solvent_500ul Add another 500 µL of Solvent dissolved_check2->add_solvent_500ul No vortex3 Vortex for 1-2 minutes add_solvent_500ul->vortex3 dissolved_check3 Is the compound fully dissolved? vortex3->dissolved_check3 record_low_solubility Record Low Solubility (5-10 mg/mL) dissolved_check3->record_low_solubility Yes record_insoluble Record as Poorly Soluble (<5 mg/mL) dissolved_check3->record_insoluble No

Caption: Experimental workflow for solubility screening.

Technical Support Center: 6-Amino-2-bromo-3-fluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on workup procedures for reactions involving 6-Amino-2-bromo-3-fluorophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the workup of reactions with this compound.

Problem 1: Low or No Product Yield After Workup

Potential CauseSuggested Solution
Incomplete Reaction Before initiating workup, ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material.
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriately adjusted to keep your product in the organic phase. For aminophenols, the product can be sensitive to both acidic and basic conditions. A neutral pH is often a safe starting point. - Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. - If your product has significant water solubility, consider back-extracting the combined aqueous layers with a fresh portion of organic solvent.
Product Degradation This compound and its derivatives can be sensitive to air and light, leading to oxidation and decomposition.[1] Workup procedures should be performed promptly after the reaction is complete, and exposure to air and bright light should be minimized. Consider using degassed solvents.
Issues with Catalyst/Reagent Removal Residual palladium or copper catalysts from cross-coupling reactions can sometimes interfere with isolation. For palladium catalysts, a filtration through Celite® may be effective. For copper catalysts, washing the organic layer with an aqueous solution of ammonium chloride can help remove residual copper salts.

Problem 2: Difficulty in Product Purification (e.g., persistent impurities, co-elution in chromatography)

Potential CauseSuggested Solution
Formation of Side Products Common side reactions in cross-coupling reactions include homocoupling of the starting material or the boronic acid (in Suzuki reactions) and hydrodehalogenation (replacement of the bromine with hydrogen). Optimizing the reaction conditions (e.g., catalyst, ligand, base, temperature) can minimize these side products.
Co-elution with Starting Material or Byproducts - Column Chromatography: If your product co-elutes with impurities, try a different solvent system with varying polarity. For polar aromatic amines, a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is common. Sometimes, adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (to suppress tailing of amines) can improve separation.[2][3] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures.
Product Streaking on Silica Gel The amino group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking. To mitigate this, you can: - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent. - Use a different stationary phase, such as alumina or a bonded-phase silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions due to the presence of a bromine atom on the aromatic ring. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: To form a carbon-carbon bond by reacting with a boronic acid or ester in the presence of a palladium catalyst.[4][5]

  • Buchwald-Hartwig Amination: To form a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst.[6][7]

  • Ullmann Condensation: To form carbon-oxygen or carbon-nitrogen bonds using a copper catalyst.[2][8]

Q2: What is a general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?

A2: A typical workup procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent like dioxane or THF, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and then with brine. This helps to remove the base and other water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Q3: How can I remove the palladium catalyst from my reaction mixture?

A3: After the reaction, the palladium catalyst can often be removed by filtering the reaction mixture through a pad of Celite®. If the palladium species are soluble, they can sometimes be removed during aqueous workup or column chromatography. Specialized scavengers can also be used if simple filtration is ineffective.

Q4: My product, a derivative of this compound, is showing poor solubility. What can I do?

A4: Poor solubility can be a challenge. During workup, you might need to use a larger volume of solvent for extraction. For purification by column chromatography, finding a suitable solvent system where the compound has moderate solubility is key. If the compound is a solid, recrystallization from a high-boiling point solvent might be an option. In some cases, protecting the polar amino or phenol groups can increase solubility in organic solvents.

Q5: What safety precautions should I take when working with this compound and its reactions?

A5: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Experimental Protocols

Below are generalized experimental protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Follow the general workup procedure described in the FAQs.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction flask, add this compound (1.0 eq.), the desired amine (1.1 - 1.5 eq.), a suitable base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5 - 2.5 eq.), and the palladium catalyst and ligand (or a pre-catalyst, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the workup and troubleshooting of this compound reactions.

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Reaction Mixture (Product, Byproducts, Catalyst, Solvent, Unreacted Starting Materials) Quench Quench Reaction (e.g., with water or sat. aq. NH4Cl) ReactionMixture->Quench Extraction Liquid-Liquid Extraction (Organic Solvent/Aqueous Solution) Quench->Extraction Wash Wash Organic Layer (e.g., with Water, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., with Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct PurificationMethod Purification (Column Chromatography or Recrystallization) CrudeProduct->PurificationMethod PureProduct Pure Product PurificationMethod->PureProduct

Caption: General experimental workflow for the workup of a typical organic reaction.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low or No Product Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductLoss Product Loss During Workup LowYield->ProductLoss Degradation Product Degradation LowYield->Degradation CatalystIssue Catalyst/Reagent Removal Issues LowYield->CatalystIssue MonitorReaction Monitor Reaction (TLC, LC-MS) IncompleteReaction->MonitorReaction OptimizeExtraction Optimize Extraction (pH, multiple extractions) ProductLoss->OptimizeExtraction MinimizeExposure Minimize Exposure (Air, Light) Degradation->MinimizeExposure ProperPurification Proper Catalyst Removal/Purification CatalystIssue->ProperPurification

Caption: Troubleshooting logic for low product yield in chemical reactions.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 6-Amino-2-bromo-3-fluorophenol: HPLC, GC-MS, and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 6-Amino-2-bromo-3-fluorophenol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While a specific, validated analytical method for this compound is not widely published, this guide provides a robust starting point for method development. It compares a proposed High-Performance Liquid Chromatography (HPLC) method with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methods for structurally similar halogenated aromatic amines and phenols.

Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of potential impurities.

Table 1: Comparison of Key Analytical Methods for Purity Determination

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detected by UV absorbance.Separation based on boiling point and polarity, with mass-based detection and identification.HPLC separation coupled with highly selective and sensitive mass-based detection.
Analyte Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes or derivatization.Not required. Suitable for a wide range of polarities and volatilities.
Derivatization Generally not required.Often necessary for polar compounds like phenols and amines to improve volatility and peak shape.[1]Not typically required, but can be used to enhance ionization.
Selectivity Moderate. Dependant on chromatographic resolution. Co-elution can be a challenge.[2][3]High. Provides structural information from mass spectra, aiding in peak identification.Very High. MRM mode offers exceptional selectivity, minimizing matrix interference.[4][5]
Sensitivity Good (ng range). Can be limited for trace impurity analysis.[6]Very Good (pg range). Dependant on analyte and ionization efficiency.[7]Excellent (pg to fg range). The most sensitive technique for trace quantification.[8][9]
Throughput High. Relatively fast run times are possible.Moderate. Derivatization and longer run times can reduce throughput.[1]High. Fast UPLC systems can significantly increase throughput.[10]
Primary Use Case Routine purity testing, content uniformity, and release assays.Identification of volatile impurities and by-products.Trace-level impurity profiling, structural elucidation, and confirmatory analysis.

Proposed HPLC-UV Method for Purity Analysis

Based on common practices for analyzing related aromatic compounds, the following starting conditions for a reversed-phase HPLC method are proposed.[2][11] Optimization will be necessary to achieve the desired separation from any potential impurities.

Table 2: Proposed Starting HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or optimal wavelength determined by UV scan)
Sample Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Proposed HPLC-UV Method Protocol

This protocol outlines the steps for determining the purity of this compound using the proposed HPLC method. Method validation should be performed according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[12][13]

a. Solutions Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Diluent: Mix equal volumes of acetonitrile and water.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

b. Chromatographic System Setup:

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Perform several blank injections (diluent only) to ensure the system is clean.

c. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

d. Analysis:

  • Inject the standard solution and the sample solution in duplicate.

  • Calculate the purity of the sample by area normalization, assuming the response factor of the impurities is the same as the main peak.

HPLC_Workflow prep Sample & Standard Preparation system_prep HPLC System Equilibration prep->system_prep Load Samples sst System Suitability Test (SST) system_prep->sst sst->system_prep SST Fail analysis Sample Analysis sst->analysis SST Pass data Data Processing & Purity Calculation analysis->data report Final Report data->report

Figure 1: Standard workflow for HPLC purity analysis.
Alternative Method Protocol: GC-MS

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Due to the polar nature of the phenol and amine groups, derivatization is often required.[1][7]

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the -OH and -NH2 groups into less polar and more volatile trimethylsilyl (TMS) ethers and amines.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent like hexane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms).

    • Injection: Split/splitless inlet at ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), then ramp up to ~280-300 °C to elute all components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode for impurity identification and Selected Ion Monitoring (SIM) mode for quantification.

Alternative Method Protocol: LC-MS/MS

LC-MS/MS provides unparalleled sensitivity and selectivity, making it ideal for detecting and identifying trace-level impurities.[5][8]

  • Sample Preparation: Prepare the sample as described for the HPLC-UV method. No derivatization is needed.

  • LC Conditions: Use a UPLC system with a C18 column for fast and efficient separation. The mobile phases are typically compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as an additive).[14]

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for amines.

    • Acquisition:

      • Full scan mode to get a mass overview of all eluting compounds.

      • Product ion scan of the parent compound's mass to identify degradation pathways.

      • Multiple Reaction Monitoring (MRM) for quantifying known impurities with high selectivity and sensitivity.[9]

Method Selection Guide

Choosing the right analytical technique is crucial for efficient and accurate purity assessment. The following diagram illustrates a logical approach to selecting the most appropriate method based on the analytical objective.

Method_Selection start Analytical Goal? routine Routine Purity & Assay (Known Impurities) start->routine volatile Identify Volatile Impurities? start->volatile trace Trace Impurity ID & Quantification? start->trace hplc Use HPLC-UV routine->hplc volatile->trace No gcms Use GC-MS volatile->gcms Yes trace->routine No lcms Use LC-MS/MS trace->lcms Yes

Figure 2: Decision guide for selecting an analytical method.

References

Plausible Reaction of 6-Amino-2-bromo-3-fluorophenol: Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Nuclear Magnetic Resonance (NMR) characterization for 6-Amino-2-bromo-3-fluorophenol and its potential reaction products is essential for researchers in synthetic chemistry and drug development. This guide provides a detailed analysis of expected NMR data, alternative characterization methods, and standardized experimental protocols to facilitate the unambiguous identification and purity assessment of these compounds.

This compound is a highly substituted aromatic compound. Due to the activating, ortho-, para-directing effects of the amino (-NH₂) and hydroxyl (-OH) groups, it is susceptible to further electrophilic substitution. A common reaction is bromination, which, despite the presence of a bromine atom already, can introduce another bromine atom onto the aromatic ring at a sterically accessible and electronically favorable position. The most likely product of a further bromination reaction would be 4,6-Dibromo-2-amino-3-fluorophenol, as the C4 position is para to the hydroxyl group and ortho to the amino group, making it highly activated.

Comparative NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound (starting material) and its putative brominated product, 2-Amino-4,6-dibromo-3-fluorophenol. These predictions are based on established substituent effects on chemical shifts in aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data (in ppm)

CompoundH-4H-5-NH₂-OH
This compound~6.8-7.0 (d)~6.6-6.8 (t)~4.5 (br s)~9.0 (br s)
2-Amino-4,6-dibromo-3-fluorophenol-~7.2-7.4 (s)~4.8 (br s)~9.5 (br s)

d = doublet, t = triplet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data (in ppm)

CompoundC-1C-2C-3C-4C-5C-6
This compound~145-148~110-113~150-153 (d, ¹JCF)~115-118~120-123~130-133
2-Amino-4,6-dibromo-3-fluorophenol~143-146~112-115~148-151 (d, ¹JCF)~105-108~122-125~132-135

¹JCF = one-bond carbon-fluorine coupling

Table 3: Predicted ¹⁹F NMR Spectral Data (in ppm)

CompoundChemical Shift
This compound~ -130 to -140
2-Amino-4,6-dibromo-3-fluorophenol~ -125 to -135

Alternative Characterization Methods

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragments, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as O-H (phenol), N-H (amine), C-F, and C-Br bonds, based on their characteristic vibrational frequencies.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and can be coupled with a UV detector to provide information about the aromatic system.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound, confirming connectivity and stereochemistry.

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often suitable for phenols and anilines due to its ability to dissolve polar compounds and the observation of exchangeable protons.

  • Ensure the solution is clear and free of particulate matter.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • The spectral width should typically be from -2 to 12 ppm.

  • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and phase correction.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C spectrum.

  • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • The spectral width should cover the range of 0-200 ppm.

  • DEPT-135 or APT experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.

4. ¹⁹F NMR Spectroscopy:

  • Acquire a proton-decoupled ¹⁹F spectrum.

  • ¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C NMR.

  • The spectral width can be large, so it should be set appropriately based on the expected chemical shifts of fluorinated aromatic compounds (e.g., -100 to -200 ppm).

5. 2D NMR Spectroscopy (HSQC and HMBC):

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and carbons, aiding in the definitive assignment of protonated carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for determining the connectivity of the molecule, especially for assigning quaternary carbons.[1]

Visualizing the Workflow

Reaction_Characterization_Workflow Workflow for Synthesis and Characterization A This compound (Starting Material) B Electrophilic Bromination (e.g., with Br2, NBS) A->B Reactant C Crude Reaction Mixture B->C Product D Purification (e.g., Column Chromatography, Recrystallization) C->D Input E Purified Product (e.g., 2-Amino-4,6-dibromo-3-fluorophenol) D->E Output F NMR Spectroscopy (1H, 13C, 19F, HSQC, HMBC) E->F G Alternative Characterization (MS, IR, HPLC) E->G H Structural Elucidation and Purity Assessment F->H G->H

Caption: Reaction and characterization workflow.

Signaling Pathway and Logical Relationships

NMR_Assignment_Logic Logical Flow for NMR-Based Structure Elucidation A 1D NMR Data (1H, 13C, 19F) B Proton Environment (Chemical Shift, Integration, Multiplicity) A->B C Carbon Environment (Chemical Shift, DEPT) A->C D Fluorine Environment (Chemical Shift) A->D H Proposed Structure B->H C->H D->H E 2D NMR Data (HSQC, HMBC) F 1JCH Correlations (Directly bonded H-C) E->F G nJCH Correlations (2-3 bond H-C connectivity) E->G F->H G->H I Final Structure Confirmation H->I

Caption: NMR data integration for structure confirmation.

References

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 6-Amino-2-bromo-3-fluorophenol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Amino-2-bromo-3-fluorophenol with the experimentally determined fragmentation of structurally related compounds. Understanding these fragmentation pathways is crucial for researchers in drug development and analytical sciences for the precise identification and structural elucidation of novel substituted aromatic compounds.

Predicted and Observed Fragmentation Patterns

The mass spectrometry fragmentation of this compound is predicted to be a composite of the fragmentation patterns observed for its constituent functionalized phenols: 2-bromophenol, 3-fluorophenol, and 2-aminophenol. The presence of the bromine atom is expected to yield a characteristic isotopic pattern for bromine-containing fragments.[1][2][3]

Below is a comparative table summarizing the major mass-to-charge ratio (m/z) peaks for the related compounds and the predicted major fragments for this compound.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed Structures
This compound (Predicted) 207/209128 (M+ - Br), 100 (M+ - Br - CO), 81 (M+ - Br - HCN), 73 (M+ - Br - CO - HCN)
2-Bromophenol 172/174[2][4]93 (M+ - Br), 65 (C5H5+)[2]
3-Fluorophenol 112[5][6]84 (M+ - CO), 83 (M+ - CHO), 57[5]
2-Aminophenol 109[3][7]80 (M+ - CHO), 65 (C5H5+)[8]

Elucidating the Fragmentation Pathways

The fragmentation of these aromatic compounds under electron ionization typically begins with the ejection of an electron to form a molecular ion (M+). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. For this compound, the initial loss of a bromine radical is a highly probable event due to the relative weakness of the C-Br bond. This is followed by characteristic losses of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN) from the aromatic ring and the amino group, respectively.

Fragmentation_Pathway M This compound (M+) m/z 207/209 F1 [M-Br]+ m/z 128 M->F1 - Br• F2 [M-Br-CO]+ m/z 100 F1->F2 - CO F3 [M-Br-HCN]+ m/z 81 F1->F3 - HCN F4 [M-Br-CO-HCN]+ m/z 73 F2->F4 - HCN

Caption: Predicted EI-MS fragmentation pathway of this compound.

Comparative Fragmentation Workflow

The analysis of these compounds typically follows a standardized workflow involving gas chromatography for separation followed by mass spectrometry for detection and identification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Prep Dissolve Sample in Volatile Solvent GC Gas Chromatography (Separation) Prep->GC Injection MS Mass Spectrometry (Detection) GC->MS Elution DI Data Interpretation MS->DI Data Acquisition

Caption: General experimental workflow for GC-MS analysis of aromatic compounds.

Experimental Protocols

A general protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halogenated and aminated phenols is outlined below. This protocol is based on established methods for similar aromatic compounds.[9][10][11]

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • If necessary, perform derivatization (e.g., silylation) to improve the volatility and thermal stability of the phenol.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250-280 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-80 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 500.

  • Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST) and predicted fragmentation pathways.

  • For bromine-containing compounds, look for the characteristic M+ and M+2 isotopic peaks with an approximate 1:1 ratio.[2][3]

References

A Comparative Guide to the Reactivity of 6-Amino-2-bromo-3-fluorophenol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Halogenated aminophenols, in particular, are versatile building blocks due to the presence of multiple reactive sites. This guide provides an objective comparison of the predicted reactivity of 6-Amino-2-bromo-3-fluorophenol and its positional isomers, supported by established principles of organic chemistry and experimental data from analogous compounds.

Understanding Reactivity: Electronic and Steric Effects

The reactivity of a substituted benzene ring is primarily governed by the interplay of electronic and steric effects of its substituents. In the case of aminobromofluorophenols, the amino (-NH2) and hydroxyl (-OH) groups are strong activating groups that donate electron density to the aromatic ring through resonance, making the ring more susceptible to electrophilic attack and facilitating certain metal-catalyzed cross-coupling reactions. Conversely, halogens like bromine and fluorine exert a dual influence: they are electron-withdrawing through induction (deactivating the ring) but can be electron-donating through resonance.

The relative positions of these substituents are critical in determining the overall reactivity of a specific isomer. For instance, steric hindrance from a substituent ortho to the bromine atom can impede the approach of a bulky catalyst, thereby slowing down cross-coupling reactions.[1][2][3]

Predicted Reactivity in Common Cross-Coupling Reactions

The primary factors influencing the reactivity of the C-Br bond in these compounds are:

  • Electron Density at the Reaction Center: Higher electron density at the carbon atom bearing the bromine generally accelerates the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.

  • Steric Hindrance: Bulky groups ortho to the bromine can hinder the approach of the palladium catalyst, reducing the reaction rate.

The following table provides a qualitative comparison of the predicted reactivity of this compound and its hypothetical isomers in palladium-catalyzed cross-coupling reactions.

CompoundStructurePredicted Relative ReactivityRationale
This compoundthis compoundModerateThe amino and hydroxyl groups are ortho and para to the bromine, respectively, and should electronically activate the C-Br bond. However, the fluorine atom at the 3-position is electron-withdrawing, and the ortho-amino group may cause some steric hindrance.
4-Amino-2-bromo-5-fluorophenol4-Amino-2-bromo-5-fluorophenolHighThe para-amino and meta-hydroxyl groups strongly activate the C-Br bond electronically. The fluorine atom is meta and has a less pronounced deactivating effect. Minimal steric hindrance is expected at the bromine position.
2-Amino-4-bromo-5-fluorophenol2-Amino-4-bromo-5-fluorophenolLow to ModerateThe amino group is ortho to the bromine, which could lead to significant steric hindrance. The hydroxyl group is para to the bromine, providing electronic activation. The fluorine atom is meta. The overall reactivity will be a balance between electronic activation and steric hindrance.

Experimental Protocols for Comparative Reactivity Studies

To quantitatively assess the reactivity of these isomers, a standardized experimental protocol for a common cross-coupling reaction is necessary. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for a comparative study.

Suzuki-Miyaura Coupling: General Protocol

This protocol is based on established methods for the Suzuki-Miyaura coupling of bromophenol isomers.[4]

Materials:

  • Aminobromofluorophenol isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aminobromofluorophenol isomer, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water to the tube.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: General Protocol

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[5][6][7][8]

Materials:

  • Aminobromofluorophenol isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • Xantphos (2 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, add the aminobromofluorophenol isomer, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox and add the anhydrous 1,4-dioxane and the amine under a counterflow of inert gas.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualizing Experimental Workflows

To facilitate the understanding of the experimental setups, the following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine solid reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base inert 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat and Stir (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress (TLC, GC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup (Inert Atmosphere) cluster_reaction_bh Reaction cluster_workup_bh Workup & Purification reagents_bh 1. Add solid reagents: Aryl Halide, Base, Pd Catalyst, Ligand solvent_amine 2. Add Anhydrous Solvent and Amine reagents_bh->solvent_amine heat_bh 3. Heat and Stir (e.g., 100 °C) solvent_amine->heat_bh monitor_bh 4. Monitor Progress (TLC, LC-MS) heat_bh->monitor_bh cool_filter 5. Cool and Filter monitor_bh->cool_filter wash 6. Wash Organic Layer cool_filter->wash purify_bh 7. Column Chromatography wash->purify_bh

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The reactivity of this compound and its isomers in common synthetic transformations is dictated by a complex interplay of electronic and steric factors. Based on established principles, isomers with less steric hindrance around the C-Br bond and strong electronic activation from the amino and hydroxyl groups are predicted to be more reactive. To obtain definitive quantitative data, direct comparative experimental studies are recommended using standardized protocols such as those provided in this guide. This approach will enable researchers to make informed decisions in the design of efficient synthetic routes for novel pharmaceuticals and functional materials.

References

Comparative Analysis of Halogenated Aminophenol Crystal Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their physicochemical properties and biological activity. While the precise X-ray crystal structure of 6-Amino-2-bromo-3-fluorophenol is not publicly available, a comparative analysis of structurally related halogenated aminophenol derivatives can provide valuable insights into its potential solid-state conformation and intermolecular interactions. This guide presents a comparison of the crystal structures of two such analogues: 4-Amino-2,6-dichlorophenol and 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two selected aminophenol derivatives, offering a quantitative basis for comparison. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal.

Parameter4-Amino-2,6-dichlorophenol4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol
Chemical Formula C₆H₅Cl₂NOC₁₃H₈BrFN₂O₃
Molecular Weight 178.02 g/mol 339.11 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions
a4.6064(5) Å4.5082(9) Å
b11.7569(12) Å19.815(4) Å
c13.2291(13) Å13.853(3) Å
α90°90°
β96.760(5)°95.484(5)°
γ90°90°
Volume 711.47(13) ų1231.8(4) ų
Z (Molecules per unit cell) 44

Insights from Structural Analysis

The crystal structure of 4-Amino-2,6-dichlorophenol reveals a planar molecule. In the solid state, the molecules are organized into infinite chains through O—H···N hydrogen bonds. These chains are further interconnected by N—H···O hydrogen bonds, forming sheets. This extensive hydrogen bonding network is a critical factor in the stability of the crystal lattice.

In contrast, 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol is a Schiff base derivative. Its molecular conformation is stabilized by an intramolecular O—H···N hydrogen bond. In the crystal, pairs of molecules form inversion dimers through C—H···O hydrogen bonds. The presence of the bulky nitrophenyl group and the intramolecular hydrogen bond significantly influences the crystal packing, leading to a different arrangement compared to the simpler 4-Amino-2,6-dichlorophenol.

For the target molecule, This compound , it can be hypothesized that its crystal structure will also be heavily influenced by hydrogen bonding involving the amino and hydroxyl groups. The presence and positions of the bromine and fluorine atoms will affect the molecule's electronic distribution and steric profile, which in turn will dictate the specific intermolecular interactions and the resulting crystal packing.

Experimental Protocols: X-ray Crystal Structure Determination

The determination of a crystal structure through X-ray diffraction follows a well-established experimental workflow. The protocols for the two comparative compounds are detailed below.

Synthesis and Crystallization
  • 4-Amino-2,6-dichlorophenol: Crystals suitable for X-ray diffraction were grown by the slow evaporation of a methanol solution of the compound.

  • 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol: This compound was synthesized, and single crystals were obtained for X-ray analysis. The specific crystallization method is not detailed in the available literature.

X-ray Diffraction Data Collection

For both compounds, a single crystal of suitable size and quality was mounted on a diffractometer. The crystal was kept at a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are determined using computational methods. This initial model of the structure is then refined against the experimental data to improve its accuracy. The final result is a detailed three-dimensional model of the molecule and its arrangement within the crystal.

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Processing Data Processing Xray->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

A Comparative Guide to the Synthesis Applications of 6-Amino-2-bromo-3-fluorophenol and 6-amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The primary differentiator between 6-Amino-2-bromo-3-fluorophenol and 6-amino-2-chloro-3-fluorophenol lies in the reactivity of the carbon-halogen bond at the 2-position. For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond. This is a consequence of the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

Consequently, This compound is the preferred substrate for achieving higher yields and faster reaction rates under milder conditions in most cross-coupling applications. Conversely, in reactions proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, the chloro- derivative may exhibit enhanced reactivity. The choice between these two reagents will therefore be dictated by the specific synthetic transformation being considered, as well as economic factors, as chloro-aromatics are often more cost-effective than their bromo- counterparts.

Physical and Chemical Properties

A summary of the available physical and chemical properties of the two compounds is presented below.

PropertyThis compound6-amino-2-chloro-3-fluorophenol
CAS Number 1257535-00-4[1]260253-17-6[2] (for 2-Amino-6-chloro-4-fluorophenol)
Molecular Formula C₆H₅BrFNO[1]C₆H₅ClFNO[2]
Molecular Weight 206.0 g/mol [1]161.56 g/mol [2]
Appearance Solid[3]Not specified
Storage Temperature 2-8°C, sealed in dry, dark place[3]Room temperature in continental US; may vary elsewhere[2]

Performance in Key Synthetic Reactions

The differential reactivity of the C-Br and C-Cl bonds is most pronounced in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex. Due to the weaker C-Br bond, this compound is expected to undergo this oxidative addition more readily than its chloro- analog. This generally translates to higher yields, lower catalyst loadings, and the ability to use a broader range of boronic acids and esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane/water, or DME) is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-determining step. Therefore, this compound is anticipated to be more reactive than 6-amino-2-chloro-3-fluorophenol in this transformation. The use of the chloro- derivative would likely necessitate more specialized and bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) and potentially higher reaction temperatures to achieve comparable results.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added via syringe.

  • Reaction Execution: The Schlenk tube is sealed and the reaction mixture is heated to the appropriate temperature (typically 80-120 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes. The reactivity trend of aryl halides (I > Br > Cl) holds true for this transformation as well. Consequently, this compound is expected to undergo Sonogashira coupling under milder conditions and with higher efficiency than 6-amino-2-chloro-3-fluorophenol.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) salt (e.g., CuI, 2-5 mol%), and a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine).

  • Reagent Addition: The terminal alkyne (1.1-1.5 equiv.) is then added, followed by a base (e.g., triethylamine or diisopropylamine), which often serves as the solvent as well.

  • Reaction Execution: The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and the experimental workflow for a typical cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation R-B(OR')2 Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)Ln->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_purify Work-up & Purification cluster_analysis Product Analysis Weigh Reagents Weigh Reagents Combine in Flask Combine in Flask Weigh Reagents->Combine in Flask Add Solvent Add Solvent Combine in Flask->Add Solvent Degas Degas Add Solvent->Degas Heat & Stir Heat & Stir Degas->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Quench Cool & Quench Monitor Progress->Cool & Quench Extraction Extraction Cool & Quench->Extraction Dry & Concentrate Dry & Concentrate Extraction->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: A generalized experimental workflow for a cross-coupling reaction.

Conclusion

References

Halophenols in Drug Discovery: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of halogen atoms into phenolic scaffolds represents a pivotal strategy in modern drug discovery. The unique physicochemical properties imparted by halogens—such as altered acidity, lipophilicity, and the capacity for halogen bonding—can profoundly influence a compound's pharmacokinetic profile and target affinity. This guide provides a comparative analysis of halophenols, supported by experimental data, to inform the rational design of next-generation therapeutics.

Performance Comparison of Halophenol Derivatives

The substitution of different halogens onto a phenolic core can dramatically alter biological activity. A key area of investigation has been the development of halophenol derivatives as inhibitors of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Comparative Inhibitory Activity against Protein Tyrosine Kinases

A study on benzophenone and diphenylmethane halophenol derivatives revealed significant differences in their ability to inhibit PTK activity. The data underscores the critical role of the specific halogen in modulating inhibitory potency.

Compound TypeHalogen SubstitutionLinkerIC50 (µM)Relative Potency vs. Genistein (IC50 = 13.6 µM)
Chlorophenols 2,6-dichloroBenzophenone2.97 ~4.6x more potent
2,6-dichloroDiphenylmethane3.96 ~3.4x more potent
Bromophenols 2,6-dibromoBenzophenoneNo Activity-
2,6-dibromo

A Comparative Guide to the Structural Validation of 6-Amino-2-bromo-3-fluorophenol Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis and drug development. For a substituted aromatic compound like 6-Amino-2-bromo-3-fluorophenol, a versatile building block in medicinal chemistry, unambiguous structural validation is paramount to ensure the integrity of downstream applications. This guide provides a comparative framework for validating the structure of synthesized this compound, detailing analytical methodologies and presenting expected data based on spectroscopic principles.

Proposed Synthesis Route: A Multi-step Approach

A feasible synthesis of this compound can be envisioned starting from a commercially available precursor, such as 2-bromo-3-fluoroaniline. The synthesis would involve the introduction of a hydroxyl group and subsequent manipulation of functional groups. A representative synthetic scheme is outlined below.

Method 1: Diazotization and Reduction Route

A plausible synthetic pathway involves the diazotization of a substituted aniline, followed by hydrolysis to introduce the phenol group, and subsequent reduction of a nitro group to the amine.

Structural Validation and Data Comparison

The validation of the final product's structure relies on a combination of modern analytical techniques. Here, we present the expected data for this compound and compare it with potential side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Analysis Predicted Chemical Shift (ppm) and Multiplicity Assignment
¹H NMR ~6.8-7.2 (d)Aromatic H
~6.5-6.9 (t)Aromatic H
~5.0-6.0 (br s)-NH₂
~9.0-10.0 (br s)-OH
¹³C NMR ~145-155 (d, JC-F)C-F
~140-150C-OH
~130-140C-NH₂
~110-120 (d, JC-F)Aromatic CH
~100-110Aromatic CH
~90-100C-Br

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. Coupling constants (J) are crucial for definitive assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is standard for LC-MS and is a softer ionization method.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic feature.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment Interpretation
205/207[C₆H₅BrFNO]⁺Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for one bromine atom.
126[M - Br]⁺Loss of a bromine radical.
177/179[M - CO]⁺Loss of carbon monoxide from the phenol ring.
98[M - Br - CO]⁺Subsequent loss of CO after the loss of Br.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectrum Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

**Wavenumber (cm⁻¹) **Vibration Functional Group
3400-3200N-H stretchPrimary amine (-NH₂)
3600-3200O-H stretchPhenol (-OH)
1620-1580N-H bendPrimary amine (-NH₂)
1600-1450C=C stretchAromatic ring
1300-1200C-O stretchPhenol
1250-1000C-F stretchAryl fluoride
700-500C-Br stretchAryl bromide

Comparison with an Alternative Synthesis Method

To provide a comprehensive validation, it is useful to compare the product with that obtained from an alternative synthetic route.

Method 2: Nucleophilic Aromatic Substitution

An alternative approach could involve the nucleophilic aromatic substitution on a suitably activated precursor, for example, starting from a dinitro- or nitro-halo-fluorobenzene derivative. This method might offer different impurity profiles, providing a good basis for comparison.

Table 4: Comparison of Synthesis Methods

Feature Method 1: Diazotization and Reduction Method 2: Nucleophilic Aromatic Substitution
Starting Materials Substituted anilines and nitro compoundsActivated aromatic rings (e.g., dinitro- or nitro-halo-fluorobenzenes)
Key Reactions Diazotization, hydrolysis, reductionNucleophilic aromatic substitution
Potential Impurities Incompletely reacted intermediates, over-reduced products, regioisomersUnreacted starting materials, polysubstituted products, regioisomers
Advantages Potentially milder conditions for certain stepsCan be highly regioselective depending on the substrate
Disadvantages Diazonium salts can be unstableMay require harsh conditions (high temperature/pressure)

Visualizing the Workflow and Logic

The following diagrams illustrate the logical flow of the structural validation process and the relationship between the key analytical techniques.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis & Comparison start Starting Materials synthesis Chemical Synthesis (e.g., Method 1) start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification product Final Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Compare Experimental Data with Predicted Data and Alternative Synthesis Product nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

G Logical Relationship of Analytical Data cluster_nmr NMR Data cluster_ms MS Data cluster_ir IR Data product Synthesized Product h_nmr ¹H NMR: - Chemical Shifts - Multiplicity - Integration product->h_nmr c_nmr ¹³C NMR: - Chemical Shifts - C-F Coupling product->c_nmr mw Molecular Weight (M⁺ at m/z 205/207) product->mw fragmentation Fragmentation Pattern (Loss of Br, CO) product->fragmentation isotopic_pattern Isotopic Pattern (~1:1 for Br) product->isotopic_pattern functional_groups Functional Groups: -NH₂, -OH, C-F, C-Br product->functional_groups structure Confirmed Structure of This compound h_nmr->structure c_nmr->structure mw->structure fragmentation->structure isotopic_pattern->structure functional_groups->structure

Caption: Interrelation of analytical data for the structural confirmation of this compound.

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 6-Amino-2-bromo-3-fluorophenol are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this halogenated aromatic amine, compiled from safety data sheets and general chemical waste guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound is for research and development use only and requires careful handling to avoid contact with skin and eyes, as well as inhalation.[1]

Personal Protective Equipment (PPE) and Safety Measures
Ventilation
Eye Protection
Hand Protection
Skin Protection
Respiratory Protection
General Hygiene

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, with a specific focus on its halogenated nature. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled container specifically for halogenated organic waste.[2] The container must be compatible with the chemical and have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Stream: Do not mix with non-halogenated waste streams to prevent dangerous reactions and to ensure compliant disposal.[2]

2. Spill and Contamination Management:

  • Spill Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1] Avoid allowing the chemical to enter drains, as discharge into the environment must be avoided.[1]

  • Cleanup: Collect spilled material using an inert absorbent material and place it into the designated hazardous waste container.[3] All cleaning materials must also be disposed of as hazardous waste.

  • Decontamination of Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within a chemical fume hood. The rinsate must be collected as halogenated hazardous waste.[2]

3. Storage of Chemical Waste:

  • Storage Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

  • Container Integrity: Keep the container tightly closed when not in use.

4. Final Disposal Procedure:

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2]

  • Incineration: The typical method for the final destruction of halogenated organic compounds is incineration at a licensed facility.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generate Waste? (e.g., unused chemical, contaminated items) ppe->waste_generation collect_waste Collect in Designated Halogenated Waste Container waste_generation->collect_waste Yes end End: Compliant Disposal waste_generation->end No label_container Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store Securely in Designated Area label_container->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 6-Amino-2-bromo-3-fluorophenol (CAS No. 1257535-00-4). Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

While a comprehensive toxicological profile for this compound is not fully available, its structural similarity to other aminophenols, halogenated phenols, and anilines suggests that it should be handled with caution. Phenol itself is acutely toxic, corrosive, and can be fatal in small doses, with the ability to be absorbed through the skin.[1][2][3] Halogenated aromatic compounds can also present significant health and environmental hazards. Therefore, treating this compound with a high degree of caution is warranted.

Hazard ClassDescription
Acute Toxicity Based on related compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
Skin Corrosion/Irritation Expected to be a skin irritant. Phenols can cause severe skin burns, which may be painless at first due to their anesthetic properties.[1][2][3]
Eye Damage/Irritation May cause serious eye irritation or damage.[6]
Respiratory Sensitization May cause respiratory irritation upon inhalation.[5]
Environmental Hazard Halogenated organic compounds can be very toxic to aquatic life with long-lasting effects.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to prevent exposure through all potential routes.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety goggles and a face shieldUse ANSI Z87.1-compliant safety goggles.[1] A face shield should be worn over goggles when there is a splash hazard.[4]
Hand Protection Double-gloving with chemical-resistant glovesWear nitrile gloves as a base layer. For direct handling or potential for significant contact, use heavier-duty gloves such as neoprene or butyl rubber over the nitrile gloves.[2][4] Nitrile gloves alone are not recommended for prolonged contact with phenols.[2] Always inspect gloves for tears or penetration before and during use.[1]
Body Protection Laboratory coat and chemical-resistant apronA fully buttoned lab coat is mandatory.[4] For procedures with a higher risk of splashing, a chemical-resistant apron (e.g., neoprene or butyl rubber) should be worn over the lab coat.[2][4]
Respiratory Protection NIOSH-approved respiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Footwear Closed-toe shoesImpervious, full-foot, closed-toe shoes must be worn in the laboratory.[2][4]

Operational and Handling Plan

Engineering Controls:

  • Fume Hood: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] This is the primary means of controlling inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling the compound.

  • Weighing: If weighing the solid, do so in the fume hood on a disposable weigh paper or in a tared container to minimize contamination of balances.

  • Making Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Centrifugation: If centrifuging solutions containing this compound, use sealed safety cups or rotors to contain any potential aerosols.[4]

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.[6][7][8]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]
Skin Contact Immediately remove all contaminated clothing.[10] Rapid decontamination is crucial. Wipe the affected area with polyethylene glycol (PEG-300 or PEG-400) if available.[2][3] If PEG is not available, wash the skin with copious amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[7]
Spill For small spills, use an inert absorbent material like vermiculite to contain and collect the substance.[3][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[11]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: This compound must be disposed of as halogenated organic waste .[12][13] Do not mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[13]

  • Waste Containers:

    • Solid Waste: Collect unused solid compound and contaminated disposable labware (e.g., gloves, weigh papers, pipette tips) in a designated, clearly labeled, and sealable container for solid halogenated waste.[13]

    • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container labeled for "Halogenated Organic Liquid Waste."[13] Do not overfill containers, leaving at least 10% headspace.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[11][12]

  • Storage: Store waste containers in a designated satellite accumulation area. The containers should be kept in secondary containment to prevent spills.[11][12]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[12][13]

Experimental Workflow and Safety Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol Assess Hazards Assess Hazards Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Weigh Solid Weigh Solid Prepare Solution Prepare Solution Perform Experiment Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Exposure Exposure Perform Experiment->Exposure Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Arrange Disposal Arrange Disposal Store Waste->Arrange Disposal Spill Spill Spill->Decontaminate Workspace Contain & Clean Administer First Aid Administer First Aid Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.